molecular formula C7H7N3S B1315532 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile CAS No. 89079-62-9

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Cat. No.: B1315532
CAS No.: 89079-62-9
M. Wt: 165.22 g/mol
InChI Key: MOLWXTRTWIEVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLWXTRTWIEVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518926
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89079-62-9
Record name 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in the design of targeted therapeutics. Within this broad class of molecules, 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile (CAS No. 89079-62-9) emerges as a highly valuable, yet often overlooked, synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic applications, particularly in the development of kinase inhibitors and other novel therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 89079-62-9[2][3]
Molecular Formula C₇H₇N₃S[2][3]
Molecular Weight 165.22 g/mol [2][3]
Storage Sealed in dry, 2-8°C[2]

The structure of this compound is characterized by a pyrimidine core substituted with a methyl group at the 4-position, a methylthio group at the 2-position, and a nitrile group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile that is central to its utility as a synthetic building block.

Synthesis of this compound: A Plausible Synthetic Route

A likely synthetic pathway would involve the condensation of a β-dicarbonyl equivalent with S-methylisothiourea. This reaction is a variation of the well-established Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidines and related heterocyclic systems.[4]

Proposed Synthetic Protocol:

A plausible synthesis could involve the reaction of (E)-2-cyano-3-ethoxybut-2-enenitrile (the enol ether of acetylacetonitrile) with S-methylisothiourea sulfate in the presence of a base such as potassium carbonate in a suitable solvent like ethanol.

  • Step 1: Formation of the Enolate/Enol Ether. Acetylacetone can be reacted with a cyanation agent to form the corresponding β-ketonitrile. Subsequent reaction with an orthoformate would yield the enol ether, activating the molecule for cyclization.

  • Step 2: Cyclocondensation. The activated β-dicarbonyl equivalent would then be reacted with S-methylisothiourea. The reaction proceeds via a nucleophilic attack of the isothiourea on the carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

This approach is analogous to the synthesis of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, where 2-methyl-2-isothiourea is reacted with ethyl ethoxycarbonylcyanoacetate.[5]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, particularly the 2-(methylthio) substituent.

The 2-(Methylthio) Group: A Versatile Leaving Group

The methylthio group at the C2 position of the pyrimidine ring is a moderately good leaving group and can be displaced by various nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide range of functionalities at this position, a common strategy in the diversification of drug candidates.

Activation via Oxidation: Enhancing Reactivity

The reactivity of the 2-(methylthio) group can be significantly enhanced by oxidation to the corresponding sulfoxide or, more commonly, the sulfone. This transformation dramatically increases the electrophilicity of the C2 position, making the methylsulfonyl group an excellent leaving group. This two-step sequence of oxidation followed by nucleophilic substitution provides an efficient pathway to 2-substituted pyrimidines that are often not accessible through direct displacement of the methylthio group.

The oxidation is typically achieved using common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The resulting 2-(methylsulfonyl)pyrimidine is highly reactive towards nucleophilic attack by amines, alcohols, and other nucleophiles, often under mild reaction conditions. This enhanced reactivity is a key advantage in the synthesis of complex molecules.

Experimental Workflow: Oxidation and Nucleophilic Substitution

G cluster_oxidation Oxidation cluster_substitution Nucleophilic Substitution start 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile oxidizing_agent m-CPBA, DCM start->oxidizing_agent Step 1 product_sulfone 4-Methyl-2-(methylsulfonyl)-5- pyrimidinecarbonitrile oxidizing_agent->product_sulfone nucleophile Nucleophile (e.g., R-NH2) product_sulfone->nucleophile Step 2 final_product 2-Substituted-4-methyl-5- pyrimidinecarbonitrile nucleophile->final_product G start 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile activation Activation (Oxidation) start->activation intermediate Reactive Intermediate (Sulfone) activation->intermediate diversification Diversification (SNAr) intermediate->diversification library Library of 2-Substituted Pyrimidine Derivatives diversification->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_compound Hit/Lead Compound screening->hit_compound optimization Lead Optimization hit_compound->optimization drug_candidate Drug Candidate optimization->drug_candidate

References

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry and utility of this compound. As a key heterocyclic building block, this compound is a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. We will delve into its structural features, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its applications as a scaffold in modern drug discovery.

Core Structure and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to the structure of nucleic acids (DNA and RNA) and numerous clinically significant drugs.[1] Its structure is characterized by a pyrimidine ring functionalized with a methyl group at position 4, a cyano group at position 5, and a methylthio (-SCH₃) group at position 2.

The strategic placement of these functional groups imparts significant synthetic utility. The methylthio group at the 2-position is an excellent leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functionalities, a critical feature in the generation of compound libraries for high-throughput screening. The cyano group and the methyl group can also be modified or can participate in influencing the electronic properties and binding interactions of derivative compounds.

Physicochemical Properties Summary

PropertyValueSource(s)
Molecular Formula C₇H₇N₃S[2][3]
Molecular Weight 165.22 g/mol [2][3]
CAS Number 89079-62-9[2]
Appearance Typically a white to off-white solid[4]
Storage Conditions Sealed in a dry environment, 2-8°C[3]
SMILES Code N#CC1=CN=C(SC)N=C1C[3]

Synthesis of this compound

The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a common and efficient approach for this specific molecule involves the condensation of S-methylisothiourea with a suitable three-carbon building block that incorporates the C4-methyl and C5-nitrile functionalities.

Reaction Scheme

A prevalent strategy is the reaction between an S-alkylisothiourea salt and an activated β-ketoester or an equivalent thereof.[5] This one-pot procedure is advantageous as it avoids the isolation of intermediate thiol products, which can be prone to oxidation or overalkylation.[5]

The overall transformation can be depicted as follows:

(S-Methylisothiourea Sulfate) + (2-Acetyl-3-ethoxyacrylonitrile) → this compound

Causality Behind Experimental Choices
  • Starting Materials : S-methylisothiourea is used instead of thiourea to directly install the methylthio group, simplifying the process and avoiding a separate alkylation step which can have side-reactions.[6][7] The β-keto nitrile derivative (2-acetyl-3-ethoxyacrylonitrile or similar) is chosen for its dual reactivity: the ketone provides the carbon for the C4-methyl and C4 positions, while the activated double bond and nitrile group form the rest of the pyrimidine ring.

  • Base/Acid Catalysis : The reaction typically proceeds under basic conditions (e.g., potassium carbonate, sodium ethoxide) to deprotonate the isothiourea and facilitate the initial nucleophilic attack.[8] Subsequent dehydration and aromatization to form the stable pyrimidine ring are often promoted by acidic workup or heating.[5]

  • Solvent : Ethanol or Dimethylformamide (DMF) are common solvents. Ethanol is a good choice as it readily dissolves the reactants and the base, while DMF can be used for less reactive substrates requiring higher temperatures.[1][8]

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous pyrimidine-5-carbonitriles.[4][5][8]

Materials:

  • S-Methylisothiourea sulfate (1.0 eq)

  • (E/Z)-2-cyano-3-ethoxybut-2-enenitrile (or a similar activated precursor) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl) for neutralization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-methylisothiourea sulfate (1.0 eq) and (E/Z)-2-cyano-3-ethoxybut-2-enenitrile (1.0 eq) to ethanol (approx. 0.2 M concentration).

  • In a separate beaker, dissolve potassium carbonate (2.2 eq) in a minimal amount of water and add this aqueous solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the remaining crude mixture in water and carefully neutralize the solution to pH 7-8 with 6N HCl.

  • A solid precipitate should form upon neutralization. Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water to remove inorganic salts.

  • Dry the product in a vacuum oven to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Synthetic Workflow Visualization

SynthesisWorkflow Reactants 1. Reactant Mixing - S-Methylisothiourea Sulfate - Acetonitrile Precursor - K2CO3 in EtOH/H2O Reflux 2. Reaction - Heat to Reflux (80-85°C) - Monitor by TLC (12-24h) Reactants->Reflux Heat SolventRemoval 3. Workup - Cool to RT - Remove EtOH via Rotovap Reflux->SolventRemoval Cool Neutralize 4. Precipitation - Dissolve in H2O - Neutralize with HCl to pH 7-8 SolventRemoval->Neutralize Isolate 5. Isolation - Vacuum Filtration - Wash with cold H2O Neutralize->Isolate Filter Dry 6. Purification - Dry in Vacuum Oven - Recrystallize (optional) Isolate->Dry Product Final Product: 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile Dry->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Pyrimidine-5-carbonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][9][10]

A Versatile Chemical Scaffold

The primary value of this compound in drug development lies in its role as a versatile intermediate. The methylthio group at the C2 position is particularly important; it acts as a stable and reliable leaving group that can be substituted by a vast array of nucleophiles. This allows for the systematic synthesis of large libraries of 2-substituted pyrimidine derivatives.

Common modifications include:

  • Reaction with Amines : Displacement of the methylthio group with primary or secondary amines (including anilines and heterocyclic amines) to generate 2-aminopyrimidine derivatives. These derivatives are frequently explored as kinase inhibitors, with the amine functionality often forming a key hydrogen bond in the hinge region of the enzyme's active site.[11]

  • Reaction with Hydrazine : Treatment with hydrazine hydrate yields a 2-hydrazinyl intermediate, which can be further derivatized to form pyrazoles, triazoles, or Schiff bases, dramatically increasing molecular complexity and diversity.[1][7]

  • Oxidation and Substitution : The sulfide can be oxidized to a sulfone, further activating the C2 position for displacement by weaker nucleophiles.[12]

This synthetic flexibility makes the title compound an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Role as a Precursor for Bioactive Molecules

Scaffold cluster_mods Synthetic Modifications cluster_derivs Generated Compound Library cluster_targets Potential Biological Targets Core 4-Methyl-2-(methylthio)- 5-pyrimidinecarbonitrile NucSub Nucleophilic Substitution at C2 Position Core->NucSub CN_Mod Nitrile Group Transformation Core->CN_Mod Amines 2-Amino Derivatives NucSub->Amines Hydrazines 2-Hydrazinyl Derivatives NucSub->Hydrazines Heterocycles 2-Heterocyclic Derivatives NucSub->Heterocycles Amides 5-Carboxamide Derivatives CN_Mod->Amides Kinases Kinase Inhibitors (e.g., PI3K, VEGFR) Amines->Kinases COX COX-2 Inhibitors Hydrazines->COX Heterocycles->Kinases Microbes Antimicrobial Agents Amides->Microbes

Caption: Role of this compound as a scaffold for generating diverse chemical libraries.

References

The Pivotal Role of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in Modern Drug Discovery: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Medicinal Chemistry

In the landscape of drug discovery, the value of a chemical scaffold is often measured by the therapeutic successes of its derivatives. 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile stands as a testament to this principle. While unassuming in its own biological profile, this pyrimidine derivative has emerged as a cornerstone for the synthesis of a diverse array of potent and specific modulators of critical biological pathways. Its strategic arrangement of functional groups—a reactive methylthio group, a versatile nitrile, and a modifiable pyrimidine core—offers medicinal chemists a powerful toolkit for crafting novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic applications stemming from this pivotal molecule, intended for researchers, scientists, and professionals in the field of drug development.

The Core Moiety: Synthesis and Physicochemical Profile

Synthesis of this compound

While a definitive, single-pot synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be inferred from established pyrimidine synthesis methodologies, such as the Biginelli or similar cyclocondensation reactions. A likely synthetic pathway involves a multi-component reaction, which is a hallmark of efficient and atom-economical organic synthesis.

A probable synthetic approach would involve the condensation of a β-ketonitrile, S-methylisothiourea, and an appropriate aldehyde or ketone. Specifically, the synthesis could proceed via the reaction of 2-cyano-3-oxobutane (or a related precursor that provides the 4-methyl and 5-carbonitrile substituents) with S-methylisothiourea.

Experimental Protocol: Inferred Synthesis of this compound

  • Reaction Setup: To a solution of an appropriate β-ketonitrile (1 equivalent) and S-methylisothiourea sulfate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like potassium carbonate or sodium ethoxide (2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, for instance, refluxing for several hours, to facilitate the cyclocondensation.

  • Monitoring and Work-up: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

  • Purification: The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis.

PropertyValueSource
Molecular Formula C7H7N3S[1]
Molecular Weight 165.22 g/mol [1]
Appearance Solid (form may vary)Inferred from similar compounds
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.Inferred from supplier data

Anticancer Activity of this compound Derivatives

The true potential of this compound is unlocked in its role as a versatile scaffold for the development of potent anticancer agents. The pyrimidine core is a well-established pharmacophore in oncology, and modifications to this core have led to the discovery of inhibitors of key signaling pathways implicated in cancer progression.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Derivatives of this compound have been synthesized and shown to exhibit potent inhibitory activity against the PI3K/AKT pathway. These compounds typically feature substitutions at the 2- and 4-positions of the pyrimidine ring, which are crucial for binding to the active site of the PI3K enzyme.

A notable study describes a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives linked to an aromatic moiety. These compounds were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.[2] One promising derivative, compound 7f, demonstrated significant inhibition of PI3Kδ/γ and AKT-1.[2] Mechanistically, this compound was found to induce cell cycle arrest at the S-phase, leading to caspase-3 dependent apoptosis.[2][3] Furthermore, it modulated the expression of key proteins in the PI3K/AKT pathway, including PI3K, p-PI3K, AKT, and p-AKT.[2]

Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay

  • Assay Principle: The inhibitory activity of the synthesized compounds on PI3K isoforms is determined using a biochemical assay that measures the phosphorylation of a substrate, such as phosphatidylinositol (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Procedure:

    • Recombinant human PI3K isoforms (e.g., PI3Kδ, PI3Kγ) are incubated with the test compounds at varying concentrations.

    • ATP and the lipid substrate (PIP2) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The amount of PIP3 produced is quantified using a detection reagent that generates a fluorescent or luminescent signal.

    • The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Data Summary: PI3K/AKT Inhibition by a Pyrimidine-5-carbonitrile Derivative

CompoundTargetIC50 (µM)Cell LineReference
7f PI3Kδ6.99 ± 0.36-[2]
PI3Kγ4.01 ± 0.55-[2]
AKT-13.36 ± 0.17-[2]
4d K562-K562[2]
7f K562-K562[2]

Signaling Pathway Diagram: Inhibition of PI3K/AKT Pathway

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound_7f Pyrimidine Derivative (e.g., 7f) Compound_7f->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrimidine-5-carbonitrile derivative.

Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development, and its inhibition is a validated strategy for cancer therapy. Pyrimidine-5-carbonitrile derivatives have also been explored as EGFR inhibitors. These compounds are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its downstream signaling.

Experimental Workflow: EGFR Kinase Inhibition and Cellular Proliferation Assays

EGFR_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay EGFR_Kinase Recombinant EGFR Kinase Incubation_B Incubation EGFR_Kinase->Incubation_B Test_Compound_B Test Compound Test_Compound_B->Incubation_B ATP_Substrate ATP & Substrate ATP_Substrate->Incubation_B Detection_B Signal Detection (e.g., Luminescence) Incubation_B->Detection_B IC50_Calc_B IC50 Calculation Detection_B->IC50_Calc_B Cancer_Cells Cancer Cell Line (e.g., A549, H1975) Incubation_C Incubation (e.g., 72 hours) Cancer_Cells->Incubation_C Test_Compound_C Test Compound Test_Compound_C->Incubation_C MTT_Assay MTT Assay Incubation_C->MTT_Assay Absorbance_Read Absorbance Reading MTT_Assay->Absorbance_Read GI50_Calc_C GI50 Calculation Absorbance_Read->GI50_Calc_C

References

The Ascendant Therapeutic Trajectory of Pyrimidinecarbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to yield derivatives with profound therapeutic potential. Among these, pyrimidinecarbonitrile scaffolds have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning field of pyrimidinecarbonitrile derivatives, with a specific focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral applications. We will delve into the core mechanisms of action, present detailed experimental protocols for synthesis and evaluation, and summarize key structure-activity relationship (SAR) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Introduction: The Pyrimidinecarbonitrile Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif found in the very blueprint of life—the nucleobases of DNA and RNA.[1] This inherent biological relevance has long made pyrimidine and its derivatives a focal point of drug discovery. The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring creates a unique electronic and steric environment, bestowing upon the resulting pyrimidinecarbonitrile derivatives a distinct pharmacological profile. This strategic functionalization has been shown to enhance binding affinities to various biological targets, leading to potent and selective therapeutic agents.[2][3] The versatility of this scaffold allows for diverse substitutions at other positions of the pyrimidine ring, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This guide will navigate the multifaceted therapeutic landscape of pyrimidinecarbonitrile derivatives, dissecting their applications in key disease areas. We will explore the causality behind experimental designs and provide actionable protocols to empower researchers in this exciting field.

Anticancer Applications: Targeting the Engines of Malignancy

The proliferation of cancer cells is often driven by aberrant signaling pathways, making the components of these pathways prime targets for therapeutic intervention. Pyrimidinecarbonitrile derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key kinases involved in tumor growth and survival.[5]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A predominant mechanism of action for anticancer pyrimidinecarbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[6][7] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[8] Pyrimidinecarbonitrile derivatives have been designed to act as ATP-mimicking inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][9]

Specifically, these compounds have shown efficacy against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M, which is associated with acquired resistance to first- and second-generation EGFR inhibitors.[1][9]

Beyond EGFR, some pyrimidinecarbonitrile derivatives have been developed as dual inhibitors, targeting other critical kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphatidylinositol 3-kinase (PI3K).[4][10] This multi-targeted approach holds the potential to overcome drug resistance and provide more durable clinical responses.

Signaling Pathway: EGFR and PI3K/AKT Inhibition

The inhibition of EGFR and the PI3K/AKT pathway by pyrimidinecarbonitrile derivatives disrupts a central signaling axis in cancer cells, ultimately leading to cell cycle arrest and apoptosis.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes EGF EGF (Growth Factor) EGF->EGFR Binds Derivative Pyrimidinecarbonitrile Derivative Derivative->EGFR Inhibits Derivative->PI3K Inhibits

Caption: Inhibition of EGFR and PI3K signaling by pyrimidinecarbonitrile derivatives.

Quantitative Data: In Vitro Efficacy

The anticancer potency of pyrimidinecarbonitrile derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their efficacy.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
11b EGFRWT, EGFRT790MHCT-1163.37[3][9]
HepG23.04[3][9]
MCF-74.14[3][9]
A5492.4[3][9]
10b EGFRHepG23.56[2][6]
A5495.85[2][6]
MCF-77.68[2][6]
11e VEGFR-2HCT-1161.14[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12][13]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrimidinecarbonitrile derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidinecarbonitrile derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidinecarbonitrile derivatives have emerged as potent anti-inflammatory agents, primarily by targeting the cyclooxygenase (COX) enzymes.[14]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrimidinecarbonitrile derivatives are attributed to their selective inhibition of COX-2.[15][16] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[14]

Signaling Pathway: Inhibition of Prostaglandin Synthesis

By inhibiting COX-2, pyrimidinecarbonitrile derivatives block the production of prostaglandins, thereby reducing the cardinal signs of inflammation: pain, swelling, redness, and heat.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative Pyrimidinecarbonitrile Derivative Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrimidinecarbonitrile derivatives.

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-inflammatory activity of pyrimidinecarbonitrile derivatives is assessed through both in vitro enzyme inhibition assays and in vivo models of inflammation.

Compound IDTargetIn Vitro IC50 (µM)In Vivo Model% Edema Inhibition (4h)Reference
3b COX-20.20Carrageenan-induced paw edema-[15][16]
5b COX-20.18Carrageenan-induced paw edema-[15][16]
5d COX-20.16Carrageenan-induced paw edema-[15][16]
10c COX-20.041-0.081Carrageenan-induced paw edema78.9[17][18]
10j COX-20.041-0.081Carrageenan-induced paw edema89.5[17][18]
14e COX-20.041-0.081Carrageenan-induced paw edema83.2[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[8][19][20][21][22]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in saline)

  • Pyrimidinecarbonitrile derivative formulation (e.g., in 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the pyrimidinecarbonitrile derivative or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial and Antiviral Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidinecarbonitrile derivatives have demonstrated promising activity against a range of bacterial, fungal, and viral pathogens.[5][23]

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of pyrimidinecarbonitrile derivatives as antimicrobial agents.[2][24][25][26][27] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is still under investigation but is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.[26]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.[9][28][29][30]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Pyrimidinecarbonitrile derivative stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrimidinecarbonitrile derivative in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

The antiviral potential of pyrimidinecarbonitrile derivatives is an emerging area of research.[31][32] Some compounds have shown activity against viruses such as human coronavirus.[31] The proposed mechanism of action often involves the inhibition of viral enzymes essential for replication or interference with the host cell machinery that the virus relies on. One such mechanism is the inhibition of pyrimidine biosynthesis, which is crucial for the replication of many RNA viruses.[33]

Experimental Protocol: Viral Replication Inhibition Assay

This assay measures the ability of a compound to inhibit the replication of a virus in a host cell culture.[34][35][36][37]

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • 96-well plates

  • Pyrimidinecarbonitrile derivative stock solution

  • Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidinecarbonitrile derivative for a predetermined time.

  • Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: At the end of the incubation period, quantify the amount of viral replication in each well using a suitable method.

  • Data Analysis: Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).

Conclusion and Future Perspectives

Pyrimidinecarbonitrile derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases underscores their significant potential. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While kinase and COX inhibition are well-established mechanisms, further investigation into other potential targets will broaden the therapeutic applicability of these compounds.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography can guide the rational design of next-generation pyrimidinecarbonitrile derivatives with enhanced target affinity and selectivity.

  • Exploration of Underexplored Therapeutic Areas: The antiviral potential of this scaffold, in particular, warrants more extensive investigation.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the chemical space around the pyrimidinecarbonitrile core, coupled with a deeper understanding of their biological activities, will undoubtedly pave the way for the discovery of new and effective medicines to address a wide range of human diseases.

References

Discovery and history of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: Synthesis, History, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While the specific historical discovery of this molecule is not prominently documented, its synthesis is rooted in established methodologies for pyrimidine ring formation. This guide details a representative synthetic protocol, explores the compound's chemical properties, and extensively discusses its role as a versatile building block for the development of novel therapeutic agents. The applications of its derivatives, ranging from anticancer to antimicrobial agents, are highlighted, underscoring the strategic importance of this chemical scaffold.

Introduction to this compound

This compound, with CAS number 89079-62-9, is a substituted pyrimidine that has emerged as a crucial intermediate in the synthesis of complex, biologically active molecules.[1][2] The pyrimidine nucleus is a fundamental component of natural compounds such as nucleic acids and vitamins, and its derivatives are known to exhibit a wide range of pharmacological activities.[3] This has made the pyrimidine scaffold a privileged structure in drug discovery.[4]

The subject molecule is characterized by a pyrimidine ring functionalized with a methyl group at position 4, a methylthio group at position 2, and a carbonitrile group at position 5. These functional groups provide multiple reactive sites for further chemical modifications, making it an ideal starting material for generating diverse chemical libraries for high-throughput screening.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 89079-62-9
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Solid
Storage 2-8°C, sealed in a dry environment

(Data sourced from commercially available information)[2]

Historical Context and Emergence in Synthetic Chemistry

The synthesis of pyrimidines has a rich history dating back to the late 19th century, with the Biginelli reaction, first reported in 1893, being a landmark multicomponent reaction for the formation of dihydropyrimidines.[5][6] Over the decades, numerous synthetic methods have been developed to access the diverse chemical space of pyrimidine derivatives.[7]

While a singular, seminal publication detailing the "discovery" of this compound is not apparent in the surveyed literature, its structural motif is consistent with compounds synthesized through well-established, multicomponent reaction strategies.[8][9] The emergence of this specific compound is more likely a result of the systematic exploration of pyrimidine chemistry, where variations in starting materials in reactions like the Biginelli condensation and subsequent modifications led to its synthesis.[10] In recent years, it has become a readily available and widely utilized building block in both academic and industrial research, a testament to its utility in constructing more complex molecular architectures.

General Synthetic Methodologies

The synthesis of this compound can be achieved through a multi-step process that is representative of general pyrimidine synthesis. A plausible and widely applicable method involves the initial formation of a thiopyrimidine ring, followed by methylation.

Representative Synthesis Protocol

This protocol is a generalized procedure based on established pyrimidine syntheses.

Step 1: Synthesis of 4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of an appropriate β-dicarbonyl compound (or its enol ether equivalent), thiourea, and a suitable aldehyde in a protic solvent such as ethanol.

  • Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.[5]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Methylation of the Thioxo Group

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent, such as dimethylformamide (DMF) or an alcohol.

  • Base and Methylating Agent: Add a base, such as potassium carbonate or sodium hydroxide, to the solution, followed by the dropwise addition of a methylating agent, typically methyl iodide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude this compound can be further purified by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Multicomponent Reaction: The use of a one-pot, three-component reaction in Step 1 is highly efficient, as it rapidly builds molecular complexity from simple, readily available starting materials.[5][9]

  • Acid Catalysis: The acid catalyst in the Biginelli-type reaction is crucial for activating the aldehyde carbonyl group towards nucleophilic attack and for promoting the cyclization and dehydration steps.[5]

  • S-Methylation: The sulfur atom of the thioxo group is a soft nucleophile and readily undergoes alkylation with methyl iodide, a soft electrophile. The use of a base is necessary to deprotonate the thiourea-derived moiety, forming a more potent nucleophile.

Synthetic Pathway of this compound Reactant1 β-Dicarbonyl Precursor Intermediate 4-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Reactant1->Intermediate Step 1: Cyclocondensation (Biginelli-type Reaction) Reactant2 Thiourea Reactant2->Intermediate Step 1: Cyclocondensation (Biginelli-type Reaction) Reactant3 Aldehyde Reactant3->Intermediate Step 1: Cyclocondensation (Biginelli-type Reaction) Catalyst Acid Catalyst (e.g., HCl) Catalyst->Intermediate Step 1: Cyclocondensation (Biginelli-type Reaction) MethylatingAgent Methyl Iodide (CH₃I) + Base (e.g., K₂CO₃) Product 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile MethylatingAgent->Product Intermediate->Product Step 2: S-Methylation

Caption: Generalized Synthetic Route

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its functional groups serve as handles for diversification.

  • The Methylthio Group: This group is an excellent leaving group, allowing for nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of various amine, alcohol, and thiol functionalities at the C2 position, which is a common strategy for tuning the biological activity of pyrimidine-based drugs.[11]

  • The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions, further expanding the chemical diversity of the derivatives.

  • The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring can be quaternized or can act as hydrogen bond acceptors, which is crucial for interactions with biological targets like enzymes and receptors.

Derivatives of the pyrimidine-5-carbonitrile core have shown promise in several therapeutic areas:

  • Anticancer Agents: Many derivatives have been synthesized and evaluated as potent anticancer agents. For example, they have been shown to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway and as VEGFR-2 inhibitors.[12][13]

  • Antimicrobial Agents: The pyrimidine scaffold is present in many known antimicrobial drugs. Derivatives of this compound have been investigated for their antibacterial and antifungal activities.[4]

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, researchers can design selective inhibitors for specific kinases that are implicated in various diseases.[14]

Role in Drug Discovery Core 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile Mod1 Modification at C2 (S-Ar Substitution) Core->Mod1 Mod2 Modification of Nitrile Group (Hydrolysis, Reduction) Core->Mod2 Mod3 Modification at C4/C6 (Further Reactions) Core->Mod3 Derivatives Library of Diverse Pyrimidine Derivatives Mod1->Derivatives Mod2->Derivatives Mod3->Derivatives Activity1 Anticancer Agents (e.g., Kinase Inhibitors) Derivatives->Activity1 Activity2 Antimicrobial Agents Derivatives->Activity2 Activity3 Anti-inflammatory Agents Derivatives->Activity3

Caption: Drug Discovery Workflow

Conclusion

This compound is a prime example of a relatively simple heterocyclic compound that has gained significant importance as a molecular scaffold in modern drug discovery. While its own history is not marked by a singular moment of discovery, its utility is firmly established in the broader context of pyrimidine chemistry. The strategic placement of its functional groups allows for extensive chemical modification, leading to the generation of large libraries of compounds with diverse and potent biological activities. As the search for novel therapeutics continues, the role of such versatile building blocks in the design and synthesis of next-generation drugs is set to expand even further.

References

Elucidating the Mechanism of Action for 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Executive Summary

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is recognized primarily as a chemical intermediate in the synthesis of diverse pyrimidine derivatives. Its own bioactivity and mechanism of action (MoA) remain largely uncharacterized in public-domain literature. This guide, therefore, serves not as a review of established mechanisms, but as a strategic and methodological roadmap for researchers and drug development professionals. We present a comprehensive, multi-pronged approach to systematically investigate and define the MoA of this and other novel chemical entities. Our framework integrates computational prediction, in vitro target identification, cellular pathway analysis, and biophysical validation, providing a robust workflow for moving from a compound of interest to a well-defined mechanism of action.

Introduction: The Pyrimidine Scaffold and the Question of Bioactivity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse mechanisms, from anticancer agents to antivirals. The specific substitutions on this compound—a methyl group, a methylthio group, and a cyano group—offer multiple points for potential interaction with biological targets. The methylthio group, in particular, can be a key pharmacophore, while the cyano group can act as a hydrogen bond acceptor or a reactive handle. Given its structural motifs, it is plausible that this compound possesses undisclosed bioactivity. The critical first step is to develop a data-driven hypothesis.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is essential to map the landscape of potential biological targets. This predictive phase generates initial, testable hypotheses.

Rationale for Computational Approach

Computational methods leverage vast databases of known ligand-target interactions to predict the likely protein targets of a novel small molecule based on structural and chemical similarity. This approach is cost-effective and rapidly narrows the field of potential targets from the entire proteome to a manageable number of high-probability candidates.

Recommended Workflow and Tools

An integrated computational workflow provides the most robust starting point for MoA studies.

cluster_0 Computational Prediction Workflow A Input: 2D Structure of 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile B Similarity Search (e.g., ChEMBL, PubChem) A->B C Pharmacophore Modeling A->C D Target Prediction Servers (e.g., SwissTargetPrediction) B->D C->D E Molecular Docking (e.g., AutoDock, Schrödinger) D->E F Pathway Analysis (e.g., KEGG, Reactome) E->F G Hypothesis Generation: Top Candidate Targets & Pathways F->G

Caption: Integrated workflow for in silico target prediction.

Experimental Protocol: In Silico Analysis
  • Structure Preparation: Obtain the canonical SMILES or SDF file for this compound.

  • Target Prediction: Submit the structure to multiple target prediction web servers. A widely used and validated tool is SwissTargetPrediction, which operates on the principle of chemical similarity.

  • Data Aggregation: Consolidate the predicted target lists from all servers. Prioritize targets that are consistently predicted across different algorithms.

  • Molecular Docking: Select the top 5-10 predicted targets. Perform molecular docking studies to predict the binding mode and estimate the binding affinity of the compound to these proteins. This provides a structural basis for the potential interaction.

  • Pathway Enrichment: Analyze the high-priority targets using pathway analysis tools like KEGG or Reactome to identify biological pathways that may be modulated by the compound.

Data Presentation: Predicted Target Prioritization

The output of this phase should be a table that allows for clear prioritization of targets for experimental validation.

Predicted TargetTarget ClassPrediction Score (SwissTargetPrediction)Docking Score (kcal/mol)Associated PathwaysPriority for Validation
Example: Kinase XProtein Kinase0.85-9.2MAPK SignalingHigh
Example: GPCR YGPCR0.79-8.5cAMP SignalingHigh
Example: Enzyme ZMetabolic Enzyme0.65-7.1MetabolismMedium

Phase II: In Vitro Target Identification and Validation

With a list of prioritized targets, the next phase is to confirm direct physical binding and functional modulation using in vitro assays.

Rationale for Orthogonal Validation

No single technique for target identification is foolproof. Therefore, employing orthogonal methods that rely on different biophysical principles is crucial for building a high-confidence case for a specific target engagement. We will focus on methods that are broadly applicable and provide robust, quantitative data.

Experimental Workflow: From Binding to Function

cluster_1 In Vitro Target Validation Workflow A High-Priority Targets (from In Silico Analysis) B Thermal Shift Assay (CETSA) - Target Engagement - A->B C Surface Plasmon Resonance (SPR) - Binding Kinetics (KD, kon, koff) - B->C If positive E Functional Assay (e.g., Kinase Activity, Receptor Binding) B->E If positive D Isothermal Titration Calorimetry (ITC) - Binding Thermodynamics (ΔH, ΔS) - C->D Confirm F Validated Target D->F E->F

Caption: Orthogonal workflow for in vitro target validation.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It measures the change in thermal stability of a protein upon ligand binding.

  • Cell Culture: Grow a relevant cell line to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blot using an antibody specific for the predicted target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

Protocol: Surface Plasmon Resonance (SPR)

SPR provides quantitative information on binding kinetics (association and dissociation rates) and affinity.

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Flow different concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the protein.

  • Kinetic Analysis: Fit the association and dissociation curves to a binding model to determine the on-rate (kₐ), off-rate (kₑ), and equilibrium dissociation constant (Kₑ).

Data Presentation: Biophysical Interaction Parameters

Summarize the quantitative data from biophysical assays in a clear, comparative table.

AssayParameterValueInterpretation
CETSA ΔTₘ+5.2 °CStrong target stabilization in cells
SPR Kₑ150 nMHigh-affinity binding interaction
kₐ1.2 x 10⁵ M⁻¹s⁻¹Fast association rate
kₑ1.8 x 10⁻² s⁻¹Moderately slow dissociation rate

Phase III: Cellular Pathway and Phenotypic Analysis

Confirming a direct target is only part of the MoA. The next critical step is to understand the downstream cellular consequences of this interaction.

Rationale for Pathway Analysis

Observing changes in downstream signaling pathways provides crucial evidence that the target engagement is functionally relevant within the cell. This step connects the molecular interaction to a cellular phenotype.

Experimental Protocol: Phospho-Proteomics and Western Blotting
  • Cell Treatment: Treat a relevant cell line with the compound at its EC₅₀ concentration for various time points (e.g., 15 min, 1 hr, 6 hr).

  • Lysate Preparation: Harvest cells and prepare lysates.

  • Pathway Interrogation:

    • Western Blot: Use phospho-specific antibodies to probe for activation or inhibition of key nodes in the pathway identified during the in silico phase (e.g., p-ERK, p-AKT).

    • Phospho-Proteomics (Advanced): For an unbiased view, perform mass spectrometry-based phospho-proteomics to identify all changes in protein phosphorylation across the proteome.

  • Phenotypic Assays: Based on the pathway, design relevant phenotypic assays. For example, if an anti-proliferative pathway is implicated, perform a cell viability assay (e.g., CellTiter-Glo®).

Conclusion and Future Directions

This guide outlines a systematic, multi-phase strategy for the comprehensive elucidation of the mechanism of action for this compound. By integrating computational prediction with rigorous biophysical and cell-based validation, researchers can build a high-confidence model of how this compound exerts its biological effects. The successful execution of this workflow will not only define the MoA of this specific molecule but also potentially uncover novel therapeutic targets and pathways, underscoring the value of deep mechanistic investigation in modern drug discovery.

In-Silico Modeling of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-silico investigation of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile, a heterocyclic compound with significant therapeutic potential. As research into pyrimidine derivatives continues to identify promising candidates for various disease targets, robust and predictive computational models are essential for accelerating drug development pipelines. This document outlines a structured, multi-faceted in-silico approach, beginning with target identification and culminating in detailed molecular dynamics simulations to elucidate the nuanced interactions between the ligand and its putative biological targets. We will delve into the rationale behind methodological choices, emphasizing the importance of rigorous validation and data interpretation to ensure the scientific integrity of the findings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques for the rational design and optimization of novel therapeutics based on the pyrimidine scaffold.

Introduction: The Rationale for In-Silico Investigation

The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological entities, particularly protein kinases.[1][2][3][4][5][6][7] The subject of this guide, this compound, possesses key structural motifs that suggest a high likelihood of interaction with ATP-binding sites of kinases. In-silico modeling provides a rapid and cost-effective avenue to explore these potential interactions, offering insights that can guide subsequent experimental validation.

The primary objectives of this in-silico workflow are:

  • Target Identification: To predict and prioritize potential protein targets for this compound based on structural and chemical similarity to known kinase inhibitors.

  • Binding Mode Analysis: To elucidate the preferred binding orientation and conformation of the molecule within the active sites of identified targets using molecular docking.

  • Interaction Fingerprinting: To characterize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

  • Dynamic Stability Assessment: To evaluate the stability and dynamics of the ligand-protein complex over time through molecular dynamics simulations, providing a more realistic representation of the biological environment.

This guide will focus on three high-probability kinase targets for pyrimidine derivatives: PIM-1 Kinase , Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , and Phosphoinositide 3-kinase (PI3K) .[1][8][9][10][11][12][13][14][15][16][17][18][19]

Foundational Workflow: A Multi-Step In-Silico Protocol

A robust in-silico investigation is not a single experiment but a cascade of interconnected procedures. The workflow presented here is designed to build confidence in the predictive model at each stage.

G A Target Identification & Selection B Ligand & Protein Preparation A->B C Molecular Docking B->C D Analysis of Docking Results C->D E Molecular Dynamics Simulation D->E F Trajectory Analysis E->F G Data Synthesis & Reporting F->G G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure Drawing L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 File Format Conversion (PDBQT) L3->L4 P1 Download PDB P2 Remove Heteroatoms P1->P2 P3 Correct Structure P2->P3 P4 Add Hydrogens & Charges P3->P4 P5 File Format Conversion (PDBQT) P4->P5 G Docking Docking Output (Poses & Scores) Analysis Interaction Analysis Docking->Analysis Hbond Hydrogen Bonds Analysis->Hbond Hydrophobic Hydrophobic Contacts Analysis->Hydrophobic PiStacking Pi-Stacking Analysis->PiStacking Validation Validation Analysis->Validation Comparison Comparison to Known Binders Validation->Comparison Plausibility Chemical Plausibility Validation->Plausibility

References

Methodological & Application

The Strategic Utility of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyrimidine Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents and functional molecules. Its prevalence in biologically active compounds, including nucleobases, underscores its significance. Among the myriad of functionalized pyrimidines, 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile stands out as a particularly valuable and versatile chemical intermediate. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this powerful building block.

The strategic placement of a methyl group at the 4-position, a nitrile at the 5-position, and a labile methylthio group at the 2-position imbues this molecule with a unique reactivity profile. The electron-withdrawing nature of the nitrile group activates the pyrimidine ring, while the methylthio moiety serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of diverse functionalities, making it a key precursor in the synthesis of complex heterocyclic systems and targeted therapeutics, particularly in the realm of kinase inhibitors.

This guide will provide a detailed exploration of the synthetic transformations achievable with this compound, complete with step-by-step protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Chemical Profile and Handling

PropertyValueReference
CAS Number 15729-37-0[1]
Molecular Formula C7H7N3S[1]
Molecular Weight 165.22 g/mol [1]
Appearance Off-white to pale yellow crystalline solidSupplier Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Application Note I: Synthesis of 2-Hydrazino-4-methyl-5-cyanopyrimidine - A Gateway to Fused Heterocycles

The displacement of the 2-methylthio group with hydrazine hydrate is a cornerstone transformation, yielding 2-hydrazino-4-methyl-5-cyanopyrimidine. This product is a highly valuable intermediate in its own right, serving as a precursor for the synthesis of various fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in the development of kinase inhibitors.[2][3]

Reaction Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient C2 position of the pyrimidine ring. The electron-withdrawing cyano group at the C5 position enhances the electrophilicity of the C2 carbon, facilitating the nucleophilic attack. The subsequent departure of the methylthiolate anion, a stable leaving group, drives the reaction to completion.

Experimental Workflow: From Starting Material to Key Intermediate

G start Start: 4-Methyl-2-(methylthio)- 5-pyrimidinecarbonitrile reagents Add Hydrazine Hydrate & Ethanol (Solvent) start->reagents reflux Reflux Reaction Mixture (e.g., 8 hours) reagents->reflux monitor Monitor Reaction Progress (TLC) reflux->monitor workup Cool, Dilute with Ice Water, Neutralize with Acetic Acid monitor->workup isolate Isolate Product by Filtration workup->isolate purify Recrystallize from Ethanol isolate->purify end End: 2-Hydrazino-4-methyl- 5-cyanopyrimidine purify->end

Caption: Workflow for the synthesis of 2-hydrazino-4-methyl-5-cyanopyrimidine.

Detailed Protocol: Synthesis of 2-Hydrazino-4-methyl-5-cyanopyrimidine

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10 eq)[2]

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, ethyl acetate/hexane mobile phase)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and absolute ethanol to form a slurry.

  • Add hydrazine hydrate (10 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 8 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.[2]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the dropwise addition of glacial acetic acid. A precipitate should form.

  • Allow the mixture to stand, preferably overnight, to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water.

  • Purify the crude product by recrystallization from absolute ethanol to yield 2-hydrazino-4-methyl-5-cyanopyrimidine as a crystalline solid.

Expected Outcome:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
2-Hydrazino-4-methyl-5-cyanopyrimidineC6H6N4134.1475-85White to off-white crystalline solid

Characterization Data (Expected):

  • 1H NMR: Resonances corresponding to the methyl protons, the pyrimidine ring proton, and the hydrazino protons.

  • IR (cm-1): Characteristic peaks for N-H stretching (hydrazino group), C≡N stretching (nitrile), and C=N stretching (pyrimidine ring).

  • Mass Spectrometry: A molecular ion peak corresponding to the product's molecular weight.

Application Note II: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives - Scaffolds for Kinase Inhibitors

The 2-hydrazino-4-methyl-5-cyanopyrimidine synthesized in the previous protocol is a key building block for constructing pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of significant interest in drug discovery, as they are known to act as ATP-competitive inhibitors of various protein kinases.[3][4] This protocol describes a cyclocondensation reaction with a β-ketoester to form the pyrazolo[1,5-a]pyrimidine core.

Reaction Principle and Mechanistic Insight

The synthesis involves a cyclocondensation reaction. The more nucleophilic terminal nitrogen of the hydrazino group attacks one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazino group attacks the remaining carbonyl group, leading to the formation of a five-membered pyrazole ring. Subsequent dehydration results in the aromatic pyrazolo[1,5-a]pyrimidine system. The regioselectivity of the initial attack and subsequent cyclization determines the final substitution pattern on the pyrazole ring.

Logical Relationship: From Intermediate to Fused Heterocycle

G start 2-Hydrazino-4-methyl- 5-cyanopyrimidine reagents React with a β-Ketoester (e.g., Ethyl Acetoacetate) in Acetic Acid start->reagents cyclocondensation Cyclocondensation Reaction (Heating) reagents->cyclocondensation product Formation of Pyrazolo[1,5-a]pyrimidine Derivative cyclocondensation->product

Caption: Logical pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Protocol: Synthesis of a 7-Methyl-5-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Materials:

  • 2-Hydrazino-4-methyl-5-cyanopyrimidine (1.0 eq)

  • Ethyl acetoacetate (or other β-ketoester, 1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazino-4-methyl-5-cyanopyrimidine (1.0 eq) in glacial acetic acid.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Outcome and Data:

Product TypeGeneral StructureKey Applications
Pyrazolo[1,5-a]pyrimidineFused bicyclic heterocycleKinase inhibitors, anticancer agents, anti-inflammatory agents

Characterization Data (Expected for a generic product):

  • 1H NMR: Signals for the methyl groups, pyrimidine and pyrazole ring protons. The absence of hydrazino N-H protons confirms cyclization.

  • 13C NMR: Resonances corresponding to the carbons of the fused ring system and the nitrile carbon.

  • Mass Spectrometry: Molecular ion peak consistent with the condensed product.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a chemical intermediate of significant value to the synthetic and medicinal chemist. Its well-defined reactivity, particularly the lability of the 2-methylthio group, allows for the strategic and efficient construction of more complex and biologically relevant molecules. The protocols detailed herein for the synthesis of the 2-hydrazino derivative and its subsequent conversion to a pyrazolo[1,5-a]pyrimidine scaffold are illustrative of its broad utility. By providing a reliable entry point to diverse pyrimidine-based structures, this intermediate will continue to be a valuable asset in the quest for novel therapeutics and functional materials.

References

Application Notes and Protocols: The Role of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide is designed for researchers, medicinal chemists, and drug development professionals interested in the utility of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile as a foundational scaffold in the discovery of novel anticancer agents. This document provides a comprehensive overview of the compound's significance, its application in the synthesis of potent kinase inhibitors, and detailed protocols for the biological evaluation of its derivatives. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to leverage this versatile chemical entity in their cancer research programs.

Introduction: The Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its role as a fundamental component of DNA and RNA.[1][2] In oncology, pyrimidine-based structures are integral to a multitude of therapeutic agents, demonstrating potent anticancer properties across various cancer cell lines.[1][2][3] Their success is largely attributed to their ability to mimic the purine scaffold of ATP, enabling them to function as competitive inhibitors of protein kinases.[3] The dysregulation of protein kinase activity is a well-established driver of oncogenesis, making kinase inhibitors a highly successful class of targeted cancer therapies.[3][4]

This compound emerges as a key starting material in this context. Its chemical architecture offers multiple points for synthetic modification, allowing for the generation of diverse libraries of compounds with the potential to selectively target various protein kinases involved in cancer progression.

Strategic Application: A Versatile Precursor for Kinase Inhibitor Synthesis

The primary application of this compound in cancer research is as a versatile intermediate for the synthesis of more complex and biologically active molecules. The methylthio group at the C2 position is an excellent leaving group, readily displaced by nucleophiles such as amines. This reactivity is frequently exploited to introduce a variety of substituents, which can form crucial hydrogen bond interactions with the hinge region of a kinase's ATP-binding pocket.

Targeting Key Oncogenic Pathways: The PI3K/AKT/mTOR Axis

A prime example of a critical oncogenic pathway is the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide spectrum of human cancers, making it an attractive target for therapeutic intervention.[5][6] Derivatives of pyrimidine-5-carbonitrile have been successfully synthesized and shown to exhibit inhibitory activity against key kinases in this pathway, such as PI3K and AKT.[5][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of novel derivatives from this compound and their subsequent in vitro evaluation.

General Synthesis of 2-Amino-pyrimidine Derivatives

The following protocol describes a general method for the nucleophilic substitution of the methylthio group with a primary or secondary amine, a common strategy for generating libraries of potential kinase inhibitors.

Experimental Workflow:

Synthesis_Protocol Start 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile Reaction Nucleophilic Substitution with R1R2NH Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, HPLC Purification->Characterization Product Novel 2-Amino-pyrimidine Derivative Characterization->Product

Caption: Workflow for synthesis and characterization.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq). For less reactive amines, a base such as diisopropylethylamine (DIPEA) may be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and stir until a precipitate forms. Collect the solid by vacuum filtration. If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be further assessed by HPLC.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a robust and widely used colorimetric method to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[7] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of the synthesized derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis in a suitable software package.

Data Presentation: Example IC₅₀ Values

DerivativeTarget Cell LineCancer TypeIC₅₀ (µM)
Compound XMCF-7Breast7.8
Compound YHCT-116Colon4.2
Compound ZA549Lung15.1
Target Engagement Verification: Western Blotting

To determine if a synthesized derivative inhibits a specific kinase as intended, Western blotting can be used to assess the phosphorylation status of the target kinase or its downstream substrates.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at a concentration around its IC₅₀ for a predetermined time (e.g., 2, 6, or 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., p-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH).

Authoritative Grounding and Data Interpretation

  • Structure-Activity Relationship (SAR): The synthesis and evaluation of a series of derivatives allow for the development of an SAR.[4] By comparing the IC₅₀ values of structurally related compounds, researchers can identify chemical moieties that are crucial for potent anticancer activity.

  • Selectivity: A critical aspect of modern cancer drug discovery is selectivity. A promising compound should exhibit significantly higher potency against cancer cells than against normal, non-malignant cells.[8] It is also desirable to demonstrate selectivity for the target kinase over other kinases in the human kinome.

  • Mechanism of Action: A reduction in the phosphorylation of a target protein upon treatment with a synthesized derivative is strong evidence of target engagement and inhibition of the intended signaling pathway. For example, a decrease in p-AKT levels would support the hypothesis that the compound is acting as a PI3K or AKT inhibitor.[5][6]

Conclusion

This compound is a highly valuable and strategically important starting material in the field of anticancer drug discovery. Its versatile chemistry allows for the creation of diverse libraries of pyrimidine derivatives with the potential to inhibit key oncogenic kinases. The systematic application of the synthetic and biological evaluation protocols detailed in this guide will enable researchers to efficiently identify and characterize novel and potent anticancer agents, contributing to the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols: The Strategic Use of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone in the architecture of numerous clinically significant kinase inhibitors. Its ability to mimic the adenine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region makes it a privileged scaffold in medicinal chemistry. This guide focuses on a highly versatile and strategically functionalized pyrimidine building block: 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile . We will explore its synthetic utility, detailing the key chemical transformations that leverage its unique substitution pattern—the methylthio group as a versatile leaving group and the electron-withdrawing carbonitrile for modulating reactivity and kinase binding. This document provides in-depth application notes and detailed experimental protocols for the synthesis of a representative 2-anilino-pyrimidine based kinase inhibitor, offering a practical roadmap for researchers in the field of drug discovery and development.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The pyrimidine ring is a bioisostere of the purine core of ATP, the natural substrate for kinases. This structural mimicry allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site.[3]

The strategic functionalization of the pyrimidine ring is paramount in achieving high potency and selectivity. The 2- and 4-positions are particularly important for establishing interactions with the kinase hinge region, while substitutions at the 5-position can project into the ribose-binding pocket or other nearby regions, influencing both potency and selectivity.[3]

This compound is a particularly valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its key features include:

  • A 2-methylthio group: This group can be readily oxidized to a methylsulfinyl or methylsulfonyl group, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors.

  • A 5-carbonitrile group: This strong electron-withdrawing group activates the pyrimidine ring towards nucleophilic attack and can also participate in hydrogen bonding interactions within the kinase active site, enhancing binding affinity.[6]

  • A 4-methyl group: This group can provide steric hindrance to influence inhibitor conformation and can be a site for further functionalization.

Synthesis of the Starting Material: this compound

A common and efficient method for the synthesis of the title compound is through a multi-component reaction, which offers the advantages of atom economy and operational simplicity.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established pyrimidine synthesis from a β-dicarbonyl compound equivalent and a thiourea derivative.

Reagents and Materials:

  • (E)-ethyl 2-cyano-3-ethoxyacrylate

  • S-methylisothiourea sulfate

  • Potassium carbonate

  • Ethanol

  • Water

  • Hydrochloric acid (6 M)

Procedure:

  • To a solution of S-methylisothiourea sulfate (1 equivalent) and (E)-ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add a solution of potassium carbonate (2 equivalents) in water.

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the crude residue in water and adjust the pH to 7-8 with 6 M HCl.

  • A solid precipitate will form. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.[7]

  • Subsequent chlorination of the 4-hydroxy group followed by reduction will yield the title compound. A more direct route may involve a one-pot synthesis using appropriate precursors.

Key Synthetic Transformations for Kinase Inhibitor Synthesis

The core strategy for utilizing this compound in kinase inhibitor synthesis revolves around the sequential modification of the 2- and 4-positions of the pyrimidine ring. The most common and effective approach involves a two-step process: oxidation of the methylthio group followed by nucleophilic aromatic substitution.

Oxidation of the 2-Methylthio Group

The 2-methylthio group is a relatively poor leaving group. To enhance its lability, it is typically oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group is an exceptionally good leaving group, making the subsequent SNAr reaction highly efficient.[4][5][8]

Common Oxidizing Agents:

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Oxone® (potassium peroxymonosulfate)

  • Hydrogen peroxide

The choice of oxidant and reaction conditions allows for controlled oxidation to either the sulfoxide or the sulfone. For the purpose of creating a highly reactive intermediate for SNAr, oxidation to the sulfone is generally preferred.

G cluster_oxidation Oxidation of 2-Methylthio Group start 4-Methyl-2-(methylthio)- 5-pyrimidinecarbonitrile sulfoxide 4-Methyl-2-(methylsulfinyl)- 5-pyrimidinecarbonitrile start->sulfoxide [O] (e.g., m-CPBA, 1 eq.) sulfone 4-Methyl-2-(methylsulfonyl)- 5-pyrimidinecarbonitrile start->sulfone [O] (e.g., Oxone®) sulfoxide->sulfone [O] (e.g., m-CPBA, >1 eq.) G cluster_snar Nucleophilic Aromatic Substitution (SNAr) start 4-Methyl-2-(methylsulfonyl)- 5-pyrimidinecarbonitrile intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack product 2-Anilino-4-methyl- 5-pyrimidinecarbonitrile (Kinase Inhibitor Core) intermediate->product Loss of Leaving Group (-SO2Me) reactant Substituted Aniline (R-NH2) reactant->intermediate G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binding & Dimerization PI3K PI3K RTK->PI3K Activation AKT Akt/PKB PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Anilino-pyrimidine Inhibitor Inhibitor->RTK Inhibition

References

Application Notes & Protocols for the In Vitro Evaluation of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYR5-2026-01

Abstract

This document provides a comprehensive framework for the initial in vitro characterization of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile (CAS No. 89079-62-9), a member of the pyrimidine-5-carbonitrile class of heterocyclic compounds. Derivatives of this scaffold have demonstrated significant potential as modulators of critical cellular signaling pathways, including those involved in cancer cell proliferation and survival.[1][2][3][4] This guide presents a logical, tiered approach to screening, beginning with foundational cytotoxicity assessments and progressing to targeted enzymatic assays and mechanistic cell-based studies. The protocols are designed for researchers in drug discovery and chemical biology, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Compound Profile & Handling

Prior to initiating any biological assessment, it is critical to understand the physicochemical properties of the test article.

PropertyValueSource / Notes
IUPAC Name This compound---
CAS Number 89079-62-9[5]
Molecular Formula C₇H₇N₃S[6]
Molecular Weight 165.22 g/mol Calculated
Appearance Typically a white to off-white solid.Visual inspection.
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility is expected to be low.Empirical testing required.
Storage Store at 4°C or -20°C, desiccated, and protected from light.Standard for small molecules.

Scientist's Note on Preparation: For all in vitro assays, a concentrated stock solution (e.g., 10 mM or 20 mM) should be prepared in 100% dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[7]

Strategic Workflow for In Vitro Evaluation

A tiered approach is recommended to efficiently characterize the compound's biological activity. This workflow ensures that foundational data on bioactivity and cytotoxicity are established before committing resources to more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target & Mechanism Investigation cluster_2 Phase 3: Decision Point A Compound Preparation (DMSO Stock) B Protocol 1: Broad-Spectrum Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) A->B C Data Analysis: Calculate IC50 Is compound active? B->C D Protocol 2: Kinase Inhibition Assay (e.g., PI3K, VEGFR-2) C->D Yes F Synthesize Results & Propose Mechanism of Action C->F No (Inactive) E Protocol 3: Western Blot Analysis (p-AKT, p-ERK) D->E Confirm Target Engagement E->F

Caption: Tiered workflow for evaluating this compound.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[8][9] This assay serves as a robust initial screen to determine the concentration range at which the compound affects cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, K562 for leukemia, A549 for lung)[1][3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (Test Compound)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare a 2X serial dilution series of the test compound in complete medium from the 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest dose of the test compound (e.g., 0.5%).

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[10][11]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7Test Compound72Example: 8.5
K562Test Compound72Example: 5.2
A549Test Compound72Example: 12.1
MCF-7Doxorubicin72Example: 0.1

Protocol 2: Target-Specific Kinase Inhibition Assay

Rationale: The pyrimidine-5-carbonitrile scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[10] Specifically, derivatives have shown activity against the PI3K/AKT pathway and VEGFR-2.[1][12] An in vitro kinase assay directly measures the compound's ability to inhibit a purified enzyme, confirming direct target engagement without the complexity of a cellular environment.

Principle: This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™). The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase transfers phosphate from ATP to a substrate, ADP is generated. The amount of ADP is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Inhibited by Test Compound C ADP + Reagent 1 B->C ADP is quantified D ATP C->D ADP converted to ATP E Luciferase + Luciferin F Light (Luminescence) E->F ATP-dependent reaction

Caption: Principle of a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant human kinase (e.g., PI3Kα, VEGFR-2)

  • Kinase-specific substrate (e.g., a relevant peptide)

  • ATP

  • Kinase assay buffer

  • Test Compound

  • Known kinase inhibitor (Positive Control, e.g., Sorafenib for VEGFR-2)[12]

  • Luminescence-based detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase, substrate, and ATP to their optimal working concentrations in the kinase assay buffer.

  • Compound Plating: Prepare a serial dilution of the test compound. Add 1-5 µL of the diluted compound, vehicle (DMSO), or positive control inhibitor to the wells of the assay plate.

  • Kinase Reaction Initiation: Add the kinase enzyme to the wells and pre-incubate with the compound for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.[13]

  • Start Reaction: Initiate the enzymatic reaction by adding the substrate/ATP mixture to all wells.[13]

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the specified time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.[14]

  • Reaction Termination & Detection: Stop the kinase reaction and initiate the detection cascade by adding the reagents from the luminescence kit as per the manufacturer's protocol. This typically involves a first reagent to deplete unused ATP and a second to convert ADP to ATP and generate a light signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Plot % Inhibition against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Mechanistic Cell-Based Assay (Western Blot)

Rationale: After identifying a potential direct target (e.g., PI3K), it is essential to confirm that the compound engages and inhibits this target within a cellular context. Western blotting allows for the detection of changes in the phosphorylation status of downstream proteins. For example, if the compound inhibits PI3K, a decrease in the phosphorylation of its downstream effector, AKT (p-AKT), would be expected.[1]

Materials:

  • Cell line responsive to the pathway (e.g., K562)

  • Test Compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the cytotoxicity IC₅₀) for a defined period (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and heat. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT (to confirm changes are in phosphorylation, not total protein level) and a loading control like β-actin (to ensure equal protein loading).

Data Interpretation: A dose-dependent decrease in the p-AKT signal, relative to both the total AKT and β-actin signals, provides strong evidence that this compound inhibits the PI3K/AKT signaling pathway in cells.

References

Application Notes & Protocols for the Strategic Use of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrimidine ring is a quintessential pharmacophore, integral to the structure of nucleic acids and a plethora of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions have cemented its status as a "privileged" scaffold in drug discovery. This guide focuses on a particularly versatile building block, 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile , and its strategic deployment in the generation of compound libraries for hit-to-lead campaigns, with a particular emphasis on the discovery of novel kinase inhibitors.

This document is designed for medicinal chemists, pharmacologists, and drug development professionals. It moves beyond simple procedural descriptions to provide the underlying scientific rationale for experimental design, thereby empowering researchers to not only replicate but also adapt and innovate.

Strategic Analysis of the Starting Material: this compound

The title compound, with CAS No. 89079-62-9, is a highly functionalized pyrimidine offering multiple, chemoselectively addressable points for diversification.[3] A thorough understanding of its reactive sites is paramount for its effective use in a drug discovery pipeline.

  • The 2-(Methylthio) Group: This is arguably the most versatile handle on the molecule. The sulfur atom can be oxidized to a sulfoxide or, more usefully, a sulfone. The resulting methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of amines, alcohols, and other nucleophiles at the C2 position, a common strategy in the development of kinase inhibitors.[4]

  • The 4-Methyl Group: While less reactive than the methylthio group, the methyl protons are weakly acidic and can potentially be functionalized, for instance, via condensation reactions with aldehydes under specific conditions. However, in most applications, this group serves as a steric and electronic modulator of the pyrimidine core.

  • The 5-Pyrimidinecarbonitrile Group: The nitrile moiety is a useful synthon. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing additional points for diversification or for modulating the physicochemical properties of the final compounds.

  • The Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring influence its electronic properties and can be protonated or involved in hydrogen bonding with biological targets. The ring itself can be further functionalized, for example, by halogenation at the vacant C6 position, which then opens up possibilities for transition metal-catalyzed cross-coupling reactions.

Workflow for Library Generation from this compound

A typical drug discovery campaign starting with this building block would involve a series of parallel or sequential reactions to generate a library of diverse analogs. The following diagram illustrates a general workflow.

G A Start: 4-Methyl-2-(methylthio)- 5-pyrimidinecarbonitrile B Oxidation to Sulfone A->B m-CPBA or Oxone® D Halogenation at C6 (e.g., with NBS) A->D C6-Functionalization C S_NAr with Amine Library (R-NH2) B->C DIPEA, NMP, 120 °C F Final Compounds for Screening C->F E Suzuki-Miyaura Coupling with Boronic Acid Library (R'-B(OH)2) D->E Pd Catalyst, Base E->F

Caption: A generalized workflow for generating a diverse compound library.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for library synthesis.

Protocol 1: Oxidation of the 2-(Methylthio) Group to 2-(Methylsulfonyl)

Rationale: The conversion of the electron-donating methylthio group to the strongly electron-withdrawing methylsulfonyl group is a key activation step. This dramatically increases the susceptibility of the C2 position to nucleophilic attack, transforming it into an excellent electrophilic site for SNAr reactions. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.

Procedure:

  • To a stirred solution of this compound (1.0 g, 6.05 mmol) in dichloromethane (DCM, 30 mL) at 0 °C, add m-CPBA (77% max, 3.25 g, ~14.5 mmol, 2.4 eq.) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-Methyl-2-(methylsulfonyl)-5-pyrimidinecarbonitrile as a white solid.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

Rationale: This protocol describes the displacement of the methylsulfonyl group with a primary or secondary amine. This is a cornerstone reaction for building libraries of kinase inhibitors, as the amino group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the methanesulfinic acid byproduct.

Procedure:

  • In a microwave vial, combine 4-Methyl-2-(methylsulfonyl)-5-pyrimidinecarbonitrile (100 mg, 0.51 mmol), the desired amine (1.2 eq.), and DIPEA (0.17 mL, 1.02 mmol, 2.0 eq.) in N-methyl-2-pyrrolidone (NMP, 2 mL).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 120-140 °C for 4-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic solution with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography on silica gel to afford the desired 2-amino-4-methyl-5-pyrimidinecarbonitrile derivative.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: To access analogs with aryl or heteroaryl substituents, which are crucial for exploring interactions with the solvent-exposed regions of kinase active sites, a C-C bond-forming reaction is required. This protocol assumes a precursor that has been halogenated at the C6 position (e.g., 6-bromo-4-methyl-2-(methylthio)-5-pyrimidinecarbonitrile), a common strategy to introduce a handle for cross-coupling. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and reliable performance.[1]

G A Pd(0)L_n B Oxidative Addition A->B R-X C R-X-Pd(II)L_n B->C D Transmetalation C->D R'B(OH)2 Base E R-Pd(II)L_n-R' D->E F Reductive Elimination E->F F->A R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a reaction vessel, add 6-Bromo-4-methyl-2-(methylthio)-5-pyrimidinecarbonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Add the palladium catalyst, such as Pd(PPh3)4 (0.05 eq.).

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the C6-arylated product.

Structure-Activity Relationship (SAR) Insights from Pyrimidine-5-carbonitrile Derivatives

Analysis of published data on pyrimidine-5-carbonitrile derivatives as kinase inhibitors provides valuable insights for library design.[5][6][7][8]

PositionModificationObserved Activity/Rationale
C2 Small to medium-sized amines (e.g., anilines, piperazines)Often forms a key hydrogen bond with the kinase hinge region. The nature of the substituent can modulate potency and selectivity.[6]
C4 Small alkyl groups (e.g., methyl) or substituted phenyl ringsInteracts with the hydrophobic pocket of the ATP binding site. Modifications here can influence selectivity.[2][5]
C5 Nitrile, small amidesThe nitrile group is a common feature in many potent inhibitors and can act as a hydrogen bond acceptor.[9][10]
C6 Aryl or heteroaryl groupsExtends into the solvent-exposed region, providing opportunities to improve physicochemical properties and target selectivity.

Application in Kinase Inhibitor Drug Discovery: Targeting the PI3K/AKT Pathway

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a high-priority target for drug discovery.[2] Pyrimidine-based scaffolds have yielded potent inhibitors of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine derivatives.

Derivatives of this compound can be rationally designed to target the ATP-binding sites of kinases like PI3K and AKT. The protocols outlined above provide a clear roadmap for synthesizing a focused library of compounds to probe the SAR for this critical cancer-related pathway.

Conclusion

This compound is a high-value starting material for drug discovery, offering multiple avenues for rapid and efficient library synthesis. Its strategic use, guided by the principles of medicinal chemistry and enabled by robust synthetic protocols, can significantly accelerate the identification of novel and potent drug candidates, particularly in the competitive field of kinase inhibitor research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its versatile pyrimidine core. However, achieving high yields can be challenging due to potential side reactions and the need for precise control over reaction conditions.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding needed to diagnose issues, optimize your reaction, and achieve consistent, high-yield results.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and efficient route to this compound is a two-step, one-pot process. It begins with a base-catalyzed cyclocondensation reaction to form a pyrimidinethione intermediate, which is then S-methylated in situ.

  • Step 1: Cyclocondensation. The reaction starts with the condensation of a β-ketonitrile, specifically (Z)-3-amino-2-butenenitrile (or its precursor, acetoacetonitrile, in the presence of ammonia), with thiourea . A strong base, such as sodium ethoxide, is used to deprotonate the thiourea, initiating the cyclization.

  • Step 2: S-Methylation. After the formation of the pyrimidinethione salt, a methylating agent, typically methyl iodide (MeI) or dimethyl sulfate (DMS) , is added. The thiolate anion is a potent nucleophile and selectively attacks the methyl group to form the final methylthio ether product.

The overall transformation is illustrated below.

G R1 Acetoacetonitrile + Ammonia I1 Intermediate: 4-Methyl-2-thioxo-1,2-dihydropyrimidine- 5-carbonitrile (Thiolate form) R1->I1 Step 1: Cyclocondensation R2 Thiourea R2->I1 Base Base (e.g., NaOEt) Base->I1 Catalyst MeI Methylating Agent (e.g., CH3I) P Product: 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile MeI->P I1->P Step 2: S-Methylation

Caption: General two-step synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Formation

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes?

A: This is the most common issue and typically points to one of three areas: the quality of your reagents, the reaction conditions, or incomplete reaction monitoring.

  • Cause A: Reagent Quality & Stoichiometry

    • Insight: The success of the cyclocondensation is highly dependent on the purity of the starting materials. Acetoacetonitrile can dimerize or polymerize on storage. Thiourea can absorb water. The base, especially sodium ethoxide, degrades upon exposure to atmospheric moisture, reducing its activity.

    • Solution:

      • Verify Purity: Use freshly opened or purified reagents. Acetoacetonitrile should be distilled if its purity is questionable. Ensure thiourea is dry.

      • Base Activity: Use freshly prepared sodium ethoxide or a high-quality commercial solution. If preparing it yourself from sodium metal and ethanol, ensure the ethanol is anhydrous.

      • Stoichiometry: Carefully check the molar ratios. A slight excess of thiourea (1.1 to 1.2 equivalents) can sometimes improve yields by driving the cyclization to completion.

  • Cause B: Sub-optimal Reaction Conditions

    • Insight: Temperature and solvent play a critical role. The initial condensation requires sufficient thermal energy to proceed efficiently, but excessive heat can promote side reactions.

    • Solution:

      • Temperature Control: The initial cyclocondensation in ethanol typically requires reflux to proceed at a reasonable rate.[1] After the intermediate has formed (monitor by TLC), the reaction should be cooled before adding the methylating agent. The methylation step is exothermic and can lead to over-methylation or side reactions if not controlled. A temperature of 0-10 °C is often ideal for this step.

      • Solvent Choice: Anhydrous ethanol is the standard and generally best solvent. The use of protic solvents like ethanol helps to solvate the ionic intermediates. Using other solvents like DMF or DMSO is possible but may require re-optimization of the base and temperature.[2]

  • Cause C: Inefficient S-Methylation

    • Insight: If the pyrimidinethione intermediate forms but the final product does not, the issue lies in the methylation step. This can be due to an inactive methylating agent or insufficient reaction time.

    • Solution:

      • Methylating Agent: Use a fresh bottle of methyl iodide or dimethyl sulfate. Methyl iodide is light-sensitive and should be stored properly.

      • Reaction Time: Allow sufficient time for the methylation to complete. Monitor the disappearance of the intermediate salt using Thin Layer Chromatography (TLC).

Problem 2: Significant Formation of Side Products

Q: My final product is contaminated with significant impurities. How can I identify and prevent them?

A: Side product formation is often a result of incorrect stoichiometry, temperature, or pH control.

Impurity TypeProbable CausePrevention Strategy
N-Methylated Isomer Methylation occurring on a ring nitrogen instead of the exocyclic sulfur. This can happen if the reaction temperature is too high during methylation or if a less selective methylating agent is used.Control the temperature carefully during the addition of the methylating agent (maintain 0-10 °C). Add the methylating agent slowly to avoid temperature spikes.
Bis-methylated Product Methylation on both the sulfur and a nitrogen atom.Use only a slight excess (1.0-1.05 equivalents) of the methylating agent. Poor temperature control can also contribute.
Unreacted Pyrimidinethione Incomplete methylation reaction.Ensure the activity of your methylating agent and allow for adequate reaction time. Check that the stoichiometry is correct.
Hydrolyzed Nitrile (Amide) Presence of water and prolonged exposure to strong base or acidic workup conditions can lead to the hydrolysis of the nitrile group to an amide.Use anhydrous solvents and reagents. Neutralize the reaction mixture carefully during workup, avoiding strongly acidic or basic pH for extended periods.
Problem 3: Difficulty in Product Isolation and Purification

Q: I'm struggling to isolate a pure, solid product from the reaction mixture. What can I do?

A: Isolation issues often stem from the workup procedure.

  • Issue A: Product is an Oil or Fails to Crystallize

    • Insight: The presence of residual solvent or minor impurities can inhibit crystallization.

    • Solution:

      • Purification First: Do not attempt to crystallize a highly impure product. First, purify the crude material using column chromatography (silica gel with a hexane/ethyl acetate gradient is a good starting point).

      • Trituration: If the purified product is an oil, try trituration. This involves stirring the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or pentane). This can often induce crystallization.

      • Recrystallization: Once a solid is obtained, recrystallize from a suitable solvent system (e.g., ethanol/water, isopropanol) to obtain high-purity crystals.

  • Issue B: Low Recovery After Workup

    • Insight: The standard workup involves quenching the reaction with water and extracting the product. The product has some water solubility, and improper pH adjustment can lead to losses.

    • Solution:

      • pH Adjustment: After quenching with water, adjust the pH to neutral (~7) before extraction. This ensures the product is in its neutral, less water-soluble form.

      • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and drives the organic product into the organic layer.

      • Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single large-volume extraction.

Section 3: Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving yield-related issues in your synthesis.

Caption: A logical workflow for troubleshooting low-yield synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the specific role of sodium ethoxide as a base? Can I use others?

A1: Sodium ethoxide serves two primary functions: it deprotonates thiourea to form a more potent nucleophile, and it catalyzes the initial condensation and subsequent cyclization. While other bases like potassium carbonate or sodium hydroxide can be used, sodium ethoxide in ethanol is generally preferred because it creates a strongly basic, homogenous solution, and the conjugate acid (ethanol) is the reaction solvent, simplifying the system.[1] Using a weaker, heterogeneous base like K2CO3 may require higher temperatures or longer reaction times.

Q2: Is methyl iodide the only option for methylation? What about dimethyl sulfate?

A2: Methyl iodide (CH3I) is highly effective and the most commonly cited reagent. Dimethyl sulfate ((CH3)2SO4) is a cheaper and also very effective alternative. However, dimethyl sulfate is significantly more toxic and requires more stringent handling precautions. From a reactivity standpoint, both are excellent for this S-methylation. The choice often comes down to laboratory safety protocols and cost.

Q3: How critical is the exclusion of water from the reaction?

A3: It is highly critical, especially for the first step. Sodium ethoxide reacts readily with water, which would neutralize the base and inhibit the reaction. Furthermore, the presence of water can promote the unwanted hydrolysis of the nitrile functional group, especially at elevated temperatures, leading to the formation of a 5-carboxamide byproduct.

Q4: What is the best way to monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most effective method. You should monitor two key transformations:

  • The consumption of the starting materials and the appearance of the pyrimidinethione intermediate. This intermediate is often more polar and may have a lower Rf value than the final product.

  • After adding the methylating agent, monitor the disappearance of the intermediate and the appearance of the final product spot. The final product is typically less polar than the thiolate intermediate. Using a UV lamp for visualization is effective as the pyrimidine ring is UV-active.

Section 5: Optimized Experimental Protocol

This protocol is a synthesis of best practices aimed at achieving a high yield (>80%).

Materials:

  • Acetoacetonitrile (1.0 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Ethanol

  • Sodium metal (1.1 eq) or commercial Sodium Ethoxide solution

  • Methyl Iodide (1.05 eq)

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate

Procedure:

  • (Preparation of Sodium Ethoxide - if not using commercial solution) Under an inert atmosphere (N2 or Argon), carefully add sodium metal (1.1 eq) in small portions to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely.

  • (Cyclocondensation) To the freshly prepared sodium ethoxide solution, add thiourea (1.1 eq) and stir until dissolved. Then, add acetoacetonitrile (1.0 eq) dropwise at room temperature.

  • (Reaction) Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the formation of the intermediate by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • (Methylation) Once the starting materials are consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly add methyl iodide (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • (Completion) Allow the reaction to stir at room temperature for 2-3 hours or until the intermediate is fully consumed as indicated by TLC.

  • (Workup) Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add cold water to the residue and adjust the pH to ~7 with dilute HCl.

  • (Extraction) Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • (Purification) Concentrate the filtrate under reduced pressure to yield the crude product. Purify via recrystallization from an appropriate solvent (e.g., isopropanol) or by flash column chromatography on silica gel.

References

Technical Support Center: Optimization of Pyrimidine-5-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrimidine-5-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Pyrimidine-5-carbonitriles are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, from low yields to unexpected side products.

Core Experimental Protocol: One-Pot, Three-Component Synthesis

This protocol outlines a general and robust method for the synthesis of 4-aryl-6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, a common class of this scaffold, via a multicomponent reaction.[3]

Reagents and Materials:
  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 1 mmol

  • Malononitrile: 1.2 mmol

  • Thiourea: 1.8 mmol

  • Catalyst (e.g., ammonium chloride or a solid acid catalyst): 0.4 mol%[4]

  • Solvent (e.g., Ethanol, or solvent-free conditions)[5]

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), thiourea (1.8 mmol), and the chosen catalyst.[4]

  • Reaction Conditions:

    • Solvent-Free: Place the flask in a preheated oil bath at 80-110°C and stir the mixture vigorously.[4][6]

    • With Solvent: Add ethanol (15-20 mL) to the mixture and heat to reflux with stirring.[7]

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours, though times may vary depending on the substrates and conditions.[7][8]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the mixture to room temperature. If performed solvent-free, add distilled water or cold ethanol to the solidified mass and stir for 5-10 minutes to break it up.[4][9]

  • Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product with a small amount of cold ethanol or water to remove unreacted starting materials and catalyst.[9][10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure pyrimidine-5-carbonitrile derivative.[10]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Question: My reaction yield is consistently low (<40%), and sometimes it fails completely. What are the most likely causes?

Answer: Low conversion is a frequent challenge that can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[7] A systematic approach is key to diagnosis.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • Aldehydes: Aromatic and aliphatic aldehydes are prone to oxidation to their corresponding carboxylic acids upon storage. These acidic impurities can interfere with the reaction mechanism. Solution: Use freshly distilled or purified aldehydes for best results.[10]

    • Other Reagents: Ensure the malononitrile and urea/thiourea are of high purity and dry, as impurities can inhibit the catalyst or participate in side reactions.[7][11]

  • Catalyst Inefficiency: The choice and activity of the catalyst are crucial.

    • Suboptimal Choice: While traditional methods use Brønsted acids (e.g., HCl), these can sometimes promote side reactions.[11] Modern methods often employ milder catalysts like ammonium chloride, Lewis acids (FeCl₃, ZnCl₂), or reusable solid acid catalysts, which can significantly improve yields.[4][6][11] The catalyst's role is essential; without it, product formation is often difficult and yields are poor.[11]

    • Deactivation: If using a reusable catalyst, it may have lost activity and require regeneration. For acid catalysts, ensure the concentration is appropriate.[7] Solution: Screen several catalysts to find the optimal one for your specific substrates.[11] Refer to the table below for a comparison of common catalysts.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require a moderate increase in temperature to overcome the activation energy, especially for the final cyclization step.[7][8] However, excessively high temperatures can lead to the decomposition of urea and the formation of Hantzsch-type dihydropyridine byproducts.[9] Solution: Optimize the temperature carefully. Start at a moderate temperature (e.g., 80°C) and increase incrementally while monitoring by TLC.[11]

    • Solvent: The solvent polarity can significantly impact reaction rates and yields.[11] While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions have proven highly effective, often leading to shorter reaction times and higher yields.[4][5][7] Solution: If yield is low in ethanol, attempt the reaction under solvent-free conditions.[4]

  • Competing Side Reactions: The primary competing pathway is often the Knoevenagel condensation between the aldehyde and malononitrile.[8][10] If this intermediate does not proceed to the cyclization step, it will consume starting materials and lower the overall yield.

G cluster_start cluster_checks cluster_solutions start Low Yield (<40%) purity Check Reagent Purity (Especially Aldehyde) start->purity catalyst Optimize Catalyst (Type & Loading) purity->catalyst Pure purify_sol Purify/Distill Aldehyde Use High-Purity Reagents purity->purify_sol Impure conditions Adjust Conditions (Temp & Solvent) catalyst->conditions Optimized catalyst_sol Screen Lewis/Solid Acids Increase Catalyst Loading catalyst->catalyst_sol Not Optimized conditions_sol Increase Temperature Incrementally Try Solvent-Free Conditions conditions->conditions_sol Not Optimized end_node Improved Yield conditions->end_node Optimized purify_sol->catalyst catalyst_sol->conditions conditions_sol->end_node

Caption: Troubleshooting workflow for low pyrimidine synthesis yield.[12]

Problem 2: Formation of an Unexpected Side Product

Question: I am observing a significant side product in my reaction, sometimes as the major product. How can I identify and minimize it?

Answer: The formation of byproducts is common, and their identity depends on the specific reaction pathway that is favored under your conditions.

  • Knoevenagel Adduct: The most common side product is the uncyclized intermediate formed from the condensation of the aldehyde and malononitrile.[10] This occurs when the subsequent Michael addition of urea/thiourea and cyclization fail to proceed efficiently.

    • Identification: This product can be identified by NMR and mass spectrometry; it will contain motifs from the aldehyde and malononitrile but will lack the urea/thiourea component.[8]

    • Minimization: Enhancing the activity of the catalyst or increasing the reaction temperature can often promote the subsequent cyclization steps and consume this intermediate.[8]

  • Hantzsch-Type Dihydropyridines (DHPs): This is particularly common when using urea at elevated temperatures. Urea can decompose to generate ammonia, which then participates in a competing reaction with two equivalents of the active methylene compound (e.g., from a Knoevenagel adduct) and one equivalent of the aldehyde to form a DHP, which is often highly fluorescent.[9]

    • Identification: These byproducts are characterized by their strong fluorescence.

    • Minimization: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[7] The choice of catalyst can also influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the three-component synthesis of pyrimidine-5-carbonitriles?

A1: The reaction proceeds through a well-established sequence. The first step is a Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile), catalyzed by a base or acid, to form an α,β-unsaturated nitrile intermediate. This is followed by a Michael addition of urea or thiourea to the activated double bond. The final step is an intramolecular cyclization followed by dehydration (or aromatization) to yield the stable pyrimidine ring system.[13]

G reactants Aldehyde + Malononitrile + Urea/Thiourea knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) reactants->knoevenagel Knoevenagel Condensation michael Open-Chain Intermediate knoevenagel->michael Michael Addition product Pyrimidine-5-carbonitrile michael->product Intramolecular Cyclization & Dehydration

Caption: General reaction mechanism for pyrimidine-5-carbonitrile synthesis.

Q2: How does the choice of aldehyde substituent affect the reaction outcome?

A2: The electronic nature of the substituents on the aromatic aldehyde can significantly influence the reaction rate and yield. Aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -Cl) generally react faster and give higher yields. This is because these groups increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack in the Knoevenagel condensation. Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -OH) may result in lower yields and require longer reaction times.[6]

Q3: Can aliphatic aldehydes be used in this reaction?

A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions under typical reaction conditions.[8][11] Optimization of the catalyst and reaction temperature is particularly critical to achieve acceptable yields with these substrates.

Q4: What is the best way to monitor the reaction?

A4: Thin Layer Chromatography (TLC) is the most effective and common method for monitoring the progress of the reaction.[7] By spotting the reaction mixture alongside the starting materials, you can track the consumption of the limiting reactant (usually the aldehyde) and the formation of the product spot. This allows you to determine the optimal reaction time and prevent potential product degradation from prolonged heating.[11]

Data Summary: Catalyst Optimization

The choice of catalyst can dramatically affect the efficiency of pyrimidine-5-carbonitrile synthesis. The following table summarizes the impact of different catalysts on a model reaction.

EntryCatalystCatalyst Loading (mol%)ConditionsTime (min)Yield (%)Reference
1None-80°C, Solvent-free120Trace[4]
2bone char-nPrN-SO₃H0.480°C, Solvent-free1098[4]
3p-DBSA-Water, Reflux-High[14]
4NH₄Cl-110°C, Solvent-free-Good to Excellent[6]
5Fe₃O₄ nanoparticles-Solvent-free-Good[15]

Data is illustrative and specific results will vary based on substrates.

References

Technical Support Center: Purification of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile (CAS 89079-62-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this key pyrimidine intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed, effective decisions in your work.

Section 1: Initial Assessment of the Crude Product

Before any purification attempt, a thorough analysis of the crude reaction mixture is paramount. This initial assessment dictates the most efficient purification strategy and forewarns of potential challenges.

Frequently Asked Questions: Crude Analysis

Q1: What is the very first step I should take after my synthesis reaction is complete and worked up?

Your first action should be a qualitative analysis of the crude material using Thin Layer Chromatography (TLC). This provides a snapshot of the reaction's success by revealing the presence of your target compound, unreacted starting materials, and any byproducts formed.

  • Causality: TLC is a rapid, inexpensive micro-scale chromatographic technique. By comparing the retention factor (Rf) of spots in your crude mixture to that of your starting materials and a pure standard (if available), you can quickly gauge the complexity of the mixture. This informs whether a simple method like recrystallization will suffice or if a more rigorous technique like column chromatography is necessary.[1]

Q2: What are the most common impurities I should expect in the synthesis of this compound?

The nature of impurities is intrinsically linked to the synthetic route. However, for typical cyclocondensation reactions leading to this scaffold, common impurities include:

  • Unreacted Starting Materials: Such as the nitrile precursor or the S-methylisothiourea equivalent.

  • Side-Products: Pyrimidine chemistry can be prone to side reactions like dimerization or the formation of regioisomers, especially if reaction conditions are not tightly controlled.[1]

  • Reagents and Catalysts: Residual base (e.g., potassium carbonate) or unreacted alkylating agents (e.g., methyl iodide) from related syntheses can persist after work-up.[2][3]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove completely.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures. It is often the most efficient method for removing minor impurities from a crystalline solid.

Troubleshooting Guide: Recrystallization

Q1: How do I select the ideal solvent for recrystallizing my compound?

The perfect recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be completely insoluble or highly soluble at all temperatures.

Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a small volume (e.g., 0.5 mL) of the test solvent at room temperature. Observe the solubility.

  • If the compound is insoluble, gently heat the mixture to the solvent's boiling point. An ideal solvent will fully dissolve the compound at this stage.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

Solvent SystemSuitability for this compoundRationale & Notes
Ethanol or Isopropanol High PotentialPyrimidine derivatives often show good solubility in hot alcohols and lower solubility upon cooling.[2]
Ethyl Acetate/Heptane Good Potential (System)Use ethyl acetate to dissolve the compound at an elevated temperature, then add heptane as an anti-solvent to induce precipitation upon cooling.[4]
Toluene Moderate PotentialCan be effective for moderately polar compounds. Slower cooling is often required.
Water Low PotentialThe compound is generally expected to have low aqueous solubility.[5]
DMF or DMSO Not RecommendedWhile the compound may be soluble, these high-boiling point solvents are very difficult to remove from the final crystals.[6]

Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound.

Solutions:

  • Slow Down Cooling: Ensure the hot solution cools to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help.

  • Reduce Solution Concentration: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture, reheat until the oil dissolves, and attempt to cool again slowly.

  • Change Solvent: The chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q3: The final crystals are colored, but I expect a white solid. How do I remove colored impurities?

Colored impurities are often highly conjugated organic molecules that can be adsorbed onto activated charcoal.

Decolorization Protocol:

  • Dissolve the crude compound in the minimum amount of hot recrystallization solvent.

  • Add a very small amount (spatula tip) of activated charcoal to the hot solution. Adding too much will adsorb your product and reduce yield.

  • Swirl the hot mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[4]

  • Allow the clear, hot filtrate to cool and crystallize as usual.

Diagram: Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Form? cool->crystals oiling Compound 'Oils Out'? crystals->oiling No collect Collect Crystals (Vacuum Filtration) crystals->collect Yes ts_conc Too Much Solvent? Evaporate Some & Re-cool oiling->ts_conc No ts_oil_cool Reheat to Dissolve Oil, Cool Slower oiling->ts_oil_cool Yes end Pure Product collect->end ts_solvent Re-evaluate Solvent Choice (See Solvent Table) ts_solvent->start ts_scratch Scratch Flask / Add Seed Crystal ts_scratch->ts_solvent ts_conc->ts_scratch ts_oil_cool->cool ts_oil_solvent Change to Lower Boiling Point Solvent

Caption: Troubleshooting flowchart for common recrystallization issues.

Section 3: Purification by Column Chromatography

When recrystallization is ineffective due to the presence of impurities with similar solubility profiles, silica gel column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).

Troubleshooting Guide: Column Chromatography

Q1: How do I choose the right mobile phase (eluent system) for my column?

The ideal eluent system is determined by running TLC plates. You are looking for a solvent or solvent mixture that moves your target compound to an Rf value of 0.25-0.35 .

  • Causality: An Rf in this range ensures that the compound will travel through the column at a reasonable rate, allowing for good separation from impurities with different polarities. An Rf that is too high (>0.5) will result in rapid elution with poor separation. An Rf that is too low (<0.1) will lead to very long elution times and potential band broadening.[1]

Common Eluent Systems for Pyrimidine Derivatives:

Eluent SystemPolarityTypical Use Case & Notes
Heptane / Ethyl Acetate Low to HighA workhorse system. Start with a low ratio of ethyl acetate (e.g., 9:1 Heptane:EtOAc) and gradually increase polarity. Safer than DCM.[7]
Dichloromethane (DCM) / Methanol Moderate to HighEffective but use with caution. Methanol is a very strong polar solvent; even small amounts (1-5%) drastically increase eluting power. Can sometimes lead to silica instability.[8]
DCM / Acetonitrile Moderate to HighAcetonitrile can be a beneficial alternative to methanol, often providing better separation and more predictable results based on TLC.[8]

Q2: My compound and an impurity are not separating (co-eluting). What can I do?

Co-elution occurs when two compounds have very similar polarities in the chosen eluent system.

Solutions:

  • Run a Shallower Gradient: If you are using a gradient elution, make the increase in polarity more gradual around the point where your compound elutes.

  • Change Solvent Selectivity: Switch to a different eluent system. For example, if you are using a Heptane/Ethyl Acetate system, try a Dichloromethane/Acetonitrile system. Different solvents interact with the stationary phase and your compounds in unique ways, which can often resolve overlapping spots.[8]

  • Consider an Alternative Stationary Phase: If the impurity persists, separation on a different stationary phase like alumina (basic or neutral) may be effective, as the separation mechanism will be different.[1]

Q3: I have very low recovery of my product from the column. Where did it go?

Low recovery is often due to irreversible adsorption of the compound onto the silica gel.

  • Causality: The pyrimidine ring contains basic nitrogen atoms which can interact very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to significant streaking on TLC and loss of material on the column.

Solutions:

  • Deactivate the Silica: Add a small amount of a weak base, like triethylamine (~0.5-1%), to your eluent system. This will occupy the acidic sites on the silica, preventing your product from binding irreversibly.

  • Use Neutralized Silica: Commercially available neutralized silica gel can be used.

  • Flush the Column: After your initial elution, flush the column with a very strong solvent mixture (e.g., 10% Methanol in DCM) to recover any strongly adsorbed material.

Diagram: Column Chromatography Troubleshooting Workflow

G start Prepare Column (Slurry Pack) load Load Sample start->load elute Elute with Chosen Mobile Phase load->elute separation Good Separation? elute->separation recovery Good Recovery? separation->recovery Yes ts_gradient Run Shallower Gradient separation->ts_gradient No success Collect & Combine Pure Fractions recovery->success Yes ts_base Add Base to Eluent (~1% Triethylamine) recovery->ts_base No end Evaporate Solvent success->end ts_solvent Change Solvent System (e.g., EtOAc -> MeCN) ts_gradient->ts_solvent ts_adsorbent Try Different Adsorbent (e.g., Alumina) ts_solvent->ts_adsorbent ts_adsorbent->start ts_flush Flush Column with Polar Solvent ts_base->ts_flush ts_flush->elute

Caption: Troubleshooting flowchart for column chromatography purification.

General Purification Workflow

This diagram outlines the logical decision-making process for purifying your crude product.

G crude Crude Product is_solid Is Crude a Solid? crude->is_solid tlc Analyze by TLC is_clean Is TLC Clean? (One major spot) tlc->is_clean is_solid->tlc Yes column Perform Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization is_clean->recrystallize Yes is_clean->column No (Multiple Spots) check_purity Check Purity (TLC, NMR, etc.) recrystallize->check_purity column->check_purity pure_product Pure Product check_purity->pure_product

Caption: Decision workflow for selecting a purification method.

References

Stability issues of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (CAS: 89079-62-9). This guide is designed to provide in-depth, practical advice on the stability of this compound in various solvents. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental results. This center offers troubleshooting assistance and answers to frequently asked questions to help you navigate potential challenges.

The structure of this compound contains two key functional groups susceptible to degradation: a nitrile (-CN) group and a methylthio (-SCH₃) group. The pyrimidine ring itself is relatively stable but its reactivity can be influenced by these substituents.[1] Understanding the potential degradation pathways of these groups is crucial for selecting appropriate solvents and conditions for your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research, providing explanations for the underlying chemical principles and actionable protocols to resolve the problems.

Question 1: I'm observing a new, more polar impurity in my HPLC analysis after storing my compound in a protic solvent like methanol or an aqueous buffer. What is happening?

Answer: This is a classic sign of hydrolysis of the nitrile group. The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both acidic and basic conditions, even with trace amounts of acid, base, or water.[2] Protic solvents, especially water, can facilitate this reaction. The resulting amide and carboxylic acid are significantly more polar than the parent nitrile, leading to earlier elution times on a reverse-phase HPLC column.

Causality Explained: The hydrolysis mechanism involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. This process is often catalyzed by H⁺ or OH⁻ ions. The reaction proceeds through a carboximidic acid intermediate to form an amide. If conditions are harsh enough (e.g., elevated temperature, strong acid/base), the amide can be further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).[3][4]

Troubleshooting Protocol: Confirming Hydrolysis

  • Sample Preparation: Prepare two samples of your compound: one in your protic solvent of interest (e.g., methanol/water) and a control sample in a stable, aprotic solvent like anhydrous acetonitrile.

  • Incubation: Let both samples stand at room temperature for 24 hours. For an accelerated study, gently heat the samples to 40-50°C for a few hours.

  • LC-MS Analysis: Analyze both samples by LC-MS.

    • Look for the mass of the parent compound (C₇H₇N₃S, MW: 165.22).

    • Search for a peak with a mass corresponding to the amide derivative (C₇H₉N₃OS, MW: 183.23), which is an addition of H₂O (+18 Da).

    • Search for a peak with a mass corresponding to the carboxylic acid derivative (C₇H₈N₂O₂S, MW: 184.22), an addition of H₂O (+18 Da) and loss of NH₃ (-17 Da) from the parent.

  • Confirmation: The presence of these new masses in the protic solvent sample, but not in the aprotic control, strongly indicates hydrolysis.

Question 2: My sample in DMSO turned yellow, and I see a new, less polar peak in my LC analysis. What could be the cause?

Answer: The methylthio (-SCH₃) group is susceptible to oxidation, especially in solvents like Dimethyl Sulfoxide (DMSO), which can act as an oxidant under certain conditions, particularly when heated or exposed to air.[5][6] The primary oxidation products are the corresponding methylsulfinyl (sulfoxide, -SOCH₃) and methylsulfonyl (sulfone, -SO₂CH₃) derivatives.

Causality Explained: The sulfur atom in the methylthio group has lone pairs of electrons and can be readily oxidized. The sulfoxide is the first oxidation product, and further oxidation leads to the sulfone.[7][8] These oxidized species have different polarities and chromatographic behaviors compared to the parent compound. The sulfoxide is more polar, while the sulfone's polarity can vary. The yellow discoloration is also a common indicator of oxidation-related side reactions.

Troubleshooting Protocol: Investigating Oxidation

  • Forced Oxidation Study: To confirm susceptibility to oxidation, perform a controlled forced degradation study.[9]

    • Dissolve a small amount of your compound in acetonitrile or another inert solvent.

    • Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

    • Let the reaction proceed at room temperature for a few hours, monitoring by TLC or HPLC.

  • LC-MS Analysis: Analyze the stressed sample by LC-MS.

    • Look for the mass of the parent compound (165.22 Da).

    • Search for a peak with a mass corresponding to the sulfoxide (C₇H₇N₃OS, MW: 181.22), which is an addition of one oxygen atom (+16 Da).

    • Search for a peak with a mass corresponding to the sulfone (C₇H₇N₃O₂S, MW: 197.22), an addition of two oxygen atoms (+32 Da).

  • Solvent Selection: If your compound is confirmed to be sensitive to oxidation, avoid prolonged storage in DMSO, especially at elevated temperatures. If DMSO is required for solubility, use it fresh, degas it, and store solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for short-term use (e.g., preparing samples for immediate analysis)?

For short-term applications, high-purity, anhydrous aprotic solvents are recommended.

  • Excellent: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM).

  • Good (use with caution): Acetone, Ethyl Acetate. These are generally stable but ensure they are anhydrous.

Q2: Which solvents should I avoid for long-term storage?

Avoid solvents that can actively participate in degradation reactions.

  • Protic Solvents: Water, Methanol, Ethanol. These can cause hydrolysis of the nitrile group.[2]

  • Oxidizing Solvents: DMSO, especially non-anhydrous or when heated, can lead to oxidation of the methylthio group.[10]

  • Strongly Acidic or Basic Solutions: These will rapidly accelerate the hydrolysis of the nitrile group.[11]

Q3: What are the ideal conditions for long-term storage of the compound in solution?

For maximum stability during long-term storage, dissolve the compound in a high-purity, anhydrous aprotic solvent like acetonitrile. Store the solution at low temperatures, ideally -20°C or -80°C, in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture.[12]

Q4: How can I quickly assess the stability of my compound in a new solvent system?

A preliminary stability assessment can be performed by preparing a solution of your compound in the new solvent and a control solvent (e.g., acetonitrile). Analyze both solutions by HPLC immediately after preparation (T=0) and then again after 24-48 hours at room temperature. A significant decrease in the parent peak area or the appearance of new peaks in the test solvent relative to the control indicates instability.

Data Summary & Visualization

The following table summarizes the potential stability issues of this compound in common laboratory solvents.

SolventSolvent TypePotential IssuePrimary Degradation Product(s)Severity
Water / Aqueous BuffersProtic, PolarNitrile HydrolysisAmide, Carboxylic AcidHigh
Methanol / EthanolProtic, PolarNitrile HydrolysisAmide, Carboxylic AcidModerate to High
DMSOAprotic, PolarMethylthio OxidationSulfoxide, SulfoneModerate (increases with heat/air)
AcetonitrileAprotic, PolarMinimalN/A (in pure, anhydrous form)Low
Dichloromethane (DCM)Aprotic, NonpolarMinimalN/A (in pure, anhydrous form)Low
Tetrahydrofuran (THF)Aprotic, PolarPeroxide FormationOxidation ProductsLow to Moderate

*Note on THF: Over time, THF can form explosive peroxides which can also act as oxidizing agents. Use freshly opened bottles or inhibitor-free THF for the best results.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound.

G cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 4-Methyl-2-(methylthio)- 5-pyrimidinecarbonitrile (C₇H₇N₃S) amide Amide Intermediate (C₇H₉N₃OS) parent->amide H₂O (Acid/Base) sulfoxide Sulfoxide (C₇H₇N₃OS) parent->sulfoxide [O] (e.g., H₂O₂, DMSO) acid Carboxylic Acid (C₇H₈N₂O₂S) amide->acid H₂O (Acid/Base) sulfone Sulfone (C₇H₇N₃O₂S) sulfoxide->sulfone [O]

Caption: Potential degradation pathways of the target compound.

Solvent Selection Workflow

This workflow provides a decision-making guide for selecting an appropriate solvent system.

G start Start: Need to Dissolve Compound q1 What is the experimental timeframe? start->q1 short_term Short-Term Use (< 8 hours) q1->short_term Short long_term Long-Term Storage (> 8 hours) q1->long_term Long q2_short Is a protic solvent (e.g., MeOH, H₂O) required? short_term->q2_short use_aprotic_storage Strongly Recommended: - Anhydrous ACN or Dioxane - Store at -20°C to -80°C - Use inert atmosphere (Ar/N₂) long_term->use_aprotic_storage use_aprotic Recommended: Use Anhydrous Aprotic Solvent (ACN, THF, DCM) q2_short->use_aprotic No use_protic_caution Use Protic Solvent with Caution: - Prepare fresh - Keep cold - Analyze immediately q2_short->use_protic_caution Yes

Caption: Decision workflow for solvent selection.

References

Technical Support Center: Navigating Solubility Challenges of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during in vitro assays. Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact the accuracy and reproducibility of experimental results.[1][2] This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the integrity of your data.

Troubleshooting Guide: From Precipitation to Inconsistent Results

This section addresses specific issues you may encounter when working with this compound and provides step-by-step guidance to resolve them.

Issue 1: My compound precipitates out of solution when preparing my stock or working solutions in aqueous buffer.

Root Cause Analysis:

This compound, like many heterocyclic compounds rich in carbon, is predicted to have low aqueous solubility. The methyl and methylthio groups contribute to its lipophilicity. When a concentrated stock solution, typically in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer, the compound can crash out as it is no longer in a favorable solvent environment.

Immediate Corrective Actions:

  • Visual Inspection and Centrifugation: Before use, always visually inspect your solutions for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, centrifuge the solution and carefully collect the supernatant for your experiment. Note that this will lower the effective concentration of your compound.

  • Solubility Pre-Screening: If you are in the early stages of your research, performing a simple solubility pre-screening in your assay buffer can save significant time and resources. This can be done using methods like nephelometry or visual inspection at various concentrations.

Long-Term Solutions & Protocol Optimization:

  • Optimize Co-Solvent Concentration: While DMSO is a common solvent, its concentration in the final assay should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects or interfere with assay components.[3][4] Experiment with slightly higher, yet permissible, final DMSO concentrations to maintain solubility.

  • Employ Solubility-Enhancing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[5][6][7] They can encapsulate poorly soluble molecules, like our pyrimidine derivative, increasing their apparent aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the hydrophobic compound, facilitating its dispersion in the aqueous medium.[9][10] It is crucial to use surfactants at the lowest effective concentration to avoid interference with biological membranes or enzyme activity.

Experimental Protocol: Preparing a Stock Solution with Enhanced Solubility

This protocol outlines the steps for preparing a stock solution of this compound using solubility-enhancing agents.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Tween® 80

  • Sterile, high-purity water or desired aqueous buffer

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Step-by-Step Methodology:

  • Prepare the Primary Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound. For accurate measurements, use a calibrated analytical balance.[11]

    • Dissolve the compound in a minimal amount of anhydrous DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) can be applied if necessary, but be cautious of potential compound degradation.

  • Prepare the Working Stock Solution with a Solubility Enhancer:

    • Method A: Using Cyclodextrins:

      • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

      • Slowly add the primary DMSO stock solution to the HP-β-CD solution while vortexing to achieve the desired intermediate concentration. The final DMSO concentration should be kept as low as possible.

    • Method B: Using Surfactants:

      • Prepare a stock solution of Tween® 80 (e.g., 1-10% v/v) in your desired aqueous buffer.

      • Slowly add the primary DMSO stock solution to the surfactant solution while vortexing.

  • Final Dilution into Assay Medium:

    • Perform serial dilutions of your working stock solution into the final assay medium to achieve the desired experimental concentrations.

    • Ensure the final concentration of DMSO and any solubility enhancer is consistent across all experimental conditions, including vehicle controls.

Data Presentation: Comparison of Solubilization Strategies

Solubilization Agent Mechanism of Action Typical Starting Concentration in Assay Potential Considerations
DMSO Co-solvent that reduces the polarity of the aqueous medium.< 0.5% (v/v)Can be cytotoxic at higher concentrations and may affect enzyme activity.[3][4][12]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic drug.[5][6]1-5% (w/v)Can sometimes extract cholesterol from cell membranes; requires careful validation.
Tween® 80 (Polysorbate 80) Forms micelles that solubilize the hydrophobic compound.[10]0.01-0.1% (v/v)Can interfere with assays involving lipid membranes or lipases. Potential for cell lysis at high concentrations.
Pluronic® F-68 Polymeric surfactant that forms micelles.0.02-0.2% (w/v)Generally considered biocompatible but should be tested for assay compatibility.

Frequently Asked Questions (FAQs)

Q1: I've prepared my stock solution in 100% DMSO. How should I store it?

A1: For optimal stability, store your 100% DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure your storage vials have tight-fitting caps to prevent the hygroscopic DMSO from absorbing water from the atmosphere, which can lead to compound precipitation upon freezing.

Q2: Can I use sonication to help dissolve my compound?

A2: Yes, sonication can be a useful technique to aid in the dissolution of your compound by breaking down small aggregates. However, use it judiciously. Prolonged or high-energy sonication can generate heat, potentially leading to the degradation of your compound. Use short bursts in a cool water bath.

Q3: My assay results are inconsistent between experiments. Could this be related to solubility?

A3: Absolutely. Inconsistent results are a hallmark of solubility issues. If your compound is not fully dissolved, the actual concentration in your assay will vary, leading to poor reproducibility. This is often the case when working near the limit of solubility. Consider preparing a fresh stock solution for each experiment and always visually inspect for precipitation before use. Implementing one of the solubility enhancement strategies discussed above is highly recommended.

Q4: How do I choose the right solubility enhancer for my specific assay?

A4: The choice of solubility enhancer is assay-dependent. A good starting point is to consider the components of your assay.

  • For cell-based assays, biocompatibility is key. HP-β-CD and Pluronic® F-68 are often good initial choices.

  • For enzymatic assays, ensure the enhancer does not inhibit or activate your enzyme of interest. Run control experiments with the enhancer alone to check for any background signal or interference.

  • For binding assays, be aware that some enhancers, particularly surfactants, can disrupt protein-ligand interactions.

A systematic approach is to test a panel of solubility enhancers at various concentrations to find the optimal conditions for your specific compound and assay system.

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for addressing solubility issues with this compound.

Solubility_Workflow start Start: Prepare 10 mM Stock in 100% DMSO check_solubility Dilute to final concentration in assay buffer. Observe for precipitation. start->check_solubility no_precip No Precipitation: Proceed with Assay check_solubility->no_precip Clear Solution precip Precipitation Observed check_solubility->precip Cloudy/Particles troubleshoot Troubleshooting Options precip->troubleshoot option1 Option 1: Increase Co-solvent (DMSO) (if permissible for the assay) troubleshoot->option1 option2 Option 2: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->option2 option3 Option 3: Use Surfactants (e.g., Tween® 80) troubleshoot->option3 validate Validate chosen method: Run controls with enhancer alone. option1->validate option2->validate option3->validate validate->troubleshoot Interference Observed (Try another option) proceed Proceed with Assay using optimized protocol validate->proceed No Interference

Caption: Decision workflow for optimizing the solubility of this compound in assays.

References

Technical Support Center: Synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as excessive heat can lead to byproduct formation.

  • Poor Quality or Degradation of Reagents: The purity and stability of your starting materials are critical.

    • S-methylisothiourea sulfate: This reagent can be unstable, especially in solution.[1]

      • Solution: Use a fresh bottle of S-methylisothiourea sulfate or verify the purity of your existing stock. It is advisable to use it as a solid and prepare solutions just before use.[1]

    • Thiourea: If you are performing a multi-step synthesis starting with thiourea, ensure it is of high purity.

    • Solvents: Anhydrous conditions are often necessary for these condensation reactions.

      • Solution: Use freshly dried solvents. The presence of water can lead to hydrolysis of intermediates or reagents.

  • Suboptimal Reaction Conditions: The reaction conditions may not be ideal for the specific substrates you are using.

    • Solution:

      • Catalyst: The choice and amount of acid or base catalyst can significantly impact the reaction rate and yield. For Biginelli-type reactions, a range of catalysts can be employed, and optimization may be necessary.[2][3]

      • Temperature: While heating is often required, excessive temperatures can promote side reactions. Experiment with a temperature gradient to find the optimal balance.

      • pH: The pH of the reaction mixture can influence the reactivity of the nucleophiles and electrophiles. Ensure the pH is within the optimal range for the specific reaction you are performing.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Your analytical data (e.g., NMR, LC-MS) of the purified product shows significant amounts of unreacted starting materials.

Possible Causes and Solutions:

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the persistence of the excess reagent.

    • Solution: Carefully calculate and measure the molar equivalents of all reactants. It is often beneficial to use a slight excess of one of the more volatile or less stable reactants.

  • Inefficient Purification: The purification method may not be adequate to separate the product from the starting materials.

    • Solution:

      • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation.

      • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. Use a gradient elution system to effectively separate compounds with different polarities.

Issue 3: Identification of Unknown Peaks in Analytical Data

Your NMR or LC-MS spectrum shows unexpected peaks, indicating the presence of impurities or byproducts.

Possible Byproducts and Their Formation:

Impurity/Byproduct Potential Cause Identification Signature (Expected) Mitigation Strategy
Oxidized Product (Sulfoxide/Sulfone) Exposure to oxidizing agents or atmospheric oxygen, especially at elevated temperatures.Mass increase of +16 (sulfoxide) or +32 (sulfone) in MS. Downfield shift of methylthio protons in ¹H NMR.Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
Hydrolyzed Product Presence of water in the reaction mixture, particularly under acidic or basic conditions.Loss of the methylthio group and appearance of a hydroxyl or carbonyl group. Significant change in mass and polarity.Ensure all reagents and solvents are anhydrous.
Dimeric Byproducts Side reactions between reactive intermediates.Molecular weight approximately double that of the expected product or a key intermediate.Optimize reaction concentration; running the reaction at a lower concentration can disfavor bimolecular side reactions.
Isomeric Products Non-regioselective cyclization.Same mass as the product but different retention time in LC and distinct NMR spectrum.Control reaction temperature and catalyst choice to favor the desired regioisomer.

Experimental Workflow for Impurity Identification:

G start Crude Product with Unknown Peaks lcms LC-MS Analysis start->lcms Initial analysis nmr ¹H and ¹³C NMR lcms->nmr Correlate data remediate Modify Synthesis/Purification lcms->remediate If impurity is minor and identifiable isolate Isolate Impurity (Prep-HPLC or Column Chromatography) nmr->isolate If impurity is significant structure Structure Elucidation (MS/MS, 2D NMR) isolate->structure compare Compare with Known Byproducts structure->compare compare->remediate

Caption: Workflow for identifying and addressing impurities.

Detailed Protocol for Oxidized Impurity Mitigation:

  • Degas Solvents: Before use, sparge all reaction solvents with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Assemble the reaction glassware and flush it thoroughly with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant can be beneficial, but this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A common and effective method is a variation of the Biginelli reaction, which is a multicomponent reaction.[3] One reliable approach involves the condensation of S-methylisothiourea sulfate with a suitable three-carbon building block like 2-acetyl-3-ethoxyacrylonitrile. This one-pot synthesis is often efficient.

Reaction Pathway:

G SMIS S-Methylisothiourea Sulfate Product 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile SMIS->Product ACN 2-Acetyl-3-ethoxyacrylonitrile ACN->Product Base Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) Base->Product Catalyzes Condensation

Caption: A common synthetic route to the target molecule.

Q2: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. For more quantitative analysis, LC-MS is the preferred method.

Q3: What are the key parameters to control for optimizing the reaction yield and purity?

  • Temperature: Fine-tuning the reaction temperature is crucial. Too low, and the reaction may be sluggish; too high, and you risk byproduct formation.

  • Reaction Time: Monitor the reaction to determine the optimal time for quenching.

  • Solvent: The choice of solvent can influence solubility, reaction rate, and even the reaction pathway.

  • Catalyst: The nature and concentration of the catalyst can have a profound effect on the reaction outcome.

Q4: My final product is an oil, but the literature reports a solid. What should I do?

If your product is an oil, it is likely impure. The presence of residual solvent or low-molecular-weight impurities can prevent crystallization.

  • Purification: Rigorous purification by column chromatography is recommended.

  • Trituration: After purification, try triturating the oil with a non-polar solvent like hexane or pentane. This can often induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material, using it to seed the oil can initiate crystallization.

Q5: Are there any specific safety precautions I should take?

  • Thiourea and its derivatives: These compounds can be toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanide-containing reagents: If your synthesis involves reagents that can release cyanide, take extreme precautions. Work in a fume hood and have a cyanide antidote kit readily available.

  • General Safety: Always follow standard laboratory safety procedures.

References

Technical Support Center: Scaling the Synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pyrimidine derivative. Our approach is grounded in established chemical principles and field-proven experience to ensure the scientific integrity and success of your experimental work.

I. Synthesis Overview and Core Protocol

The synthesis of this compound is typically achieved through a multicomponent reaction, a highly efficient method for creating complex molecules in a single step.[1] This approach offers advantages in terms of atom economy and reduced waste streams, which are critical considerations for scaling up production. The core of the synthesis involves the condensation of a β-keto nitrile, S-methylisothiourea, and an orthoformate.

Below is a detailed, step-by-step protocol that has been optimized for scalability and reproducibility.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Cyano-3-oxobutane (α-acetylacetonitrile)

  • S-Methylisothiourea sulfate

  • Triethyl orthoformate

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a 21% solution of sodium ethoxide in ethanol (1.5 equivalents).

  • Addition of β-Keto Nitrile: While stirring, add 2-cyano-3-oxobutane (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.

  • Formation of the Enolate: Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Addition of S-Methylisothiourea: Add S-methylisothiourea sulfate (0.75 equivalents) to the reaction mixture. Note: S-methylisothiourea is used as its sulfate salt for stability.

  • Addition of Orthoformate: Add triethyl orthoformate (1.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with 1 M hydrochloric acid to a pH of ~7.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete enolate formation. 2. Inactive reagents. 3. Insufficient reaction time or temperature.1. Ensure the use of a strong base like sodium ethoxide and allow sufficient time for enolate formation. 2. Check the purity and activity of all starting materials. S-methylisothiourea sulfate can degrade over time. 3. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reflux temperature is maintained.
Formation of Side Products 1. Self-condensation of the β-keto nitrile. 2. Hydrolysis of the nitrile group. 3. Reaction of S-methylisothiourea with the orthoformate.1. Add the β-keto nitrile slowly to the base to minimize self-condensation. 2. Maintain anhydrous conditions during the reaction. During work-up, avoid prolonged exposure to strong acid or base. 3. Add the reagents in the specified order to ensure the desired reaction pathway.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of polar impurities.1. Ensure the reaction goes to completion by monitoring with TLC. 2. An aqueous wash during work-up can help remove some polar impurities. Adjust the solvent system for column chromatography for better separation.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities lowering the melting point.1. Ensure complete removal of solvent under high vacuum. 2. Re-purify the product by column chromatography or recrystallization from a suitable solvent system like ethanol/water.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of triethyl orthoformate in this reaction?

A1: Triethyl orthoformate serves as a one-carbon electrophile. It reacts with the enolate of the β-keto nitrile and the S-methylisothiourea to form the pyrimidine ring. This is a common strategy in the synthesis of pyrimidine derivatives.[2]

Q2: Can I use a different base instead of sodium ethoxide?

A2: While other strong bases like sodium methoxide or potassium tert-butoxide could potentially be used, sodium ethoxide in ethanol is preferred as it is cost-effective and the solvent is the same as the reaction medium, simplifying the process. The choice of base can influence the reaction rate and yield.

Q3: My yield is consistently low. What are the most critical parameters to check?

A3: The most critical parameters for yield are the quality of the starting materials, the efficiency of enolate formation, and maintaining anhydrous conditions. Ensure your S-methylisothiourea sulfate is dry and of high purity. Also, verify the concentration of your sodium ethoxide solution.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Q5: Is it possible to perform this reaction under microwave irradiation?

A5: Yes, similar multicomponent reactions for the synthesis of pyrimidine derivatives have been successfully performed under microwave irradiation, which can significantly reduce the reaction time.[1] However, optimization of reaction conditions would be necessary for this specific synthesis.

IV. Visualizing the Synthesis and Troubleshooting

Reaction Pathway

Synthesis_Pathway 2-Cyano-3-oxobutane 2-Cyano-3-oxobutane Enolate Enolate 2-Cyano-3-oxobutane->Enolate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Intermediate Intermediate Enolate->Intermediate Condensation S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->Intermediate Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate Product 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile Intermediate->Product Cyclization & Aromatization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield CheckReagents Check Reagent Purity & Activity Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Temp, Time, Anhydrous) ConditionsOK Conditions OK? CheckConditions->ConditionsOK CheckWorkup Review Work-up & Purification ImproveWorkup Modify Extraction/Purification CheckWorkup->ImproveWorkup ReagentsOK->CheckConditions Yes ReplaceReagents Replace/Purify Reagents ReagentsOK->ReplaceReagents No ConditionsOK->CheckWorkup Yes OptimizeConditions Optimize Temp/Time ConditionsOK->OptimizeConditions No

Caption: Decision tree for troubleshooting low yield issues.

V. References

  • Shaabani, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. --INVALID-LINK--

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(vii), 27-35. --INVALID-LINK--

  • Organic Chemistry Portal. Pyrimidine Synthesis. --INVALID-LINK--

  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 231-238. --INVALID-LINK--

  • Yang, L.-L., et al. (2012). Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. --INVALID-LINK--

  • Patel, K. D., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61(1), 79-88. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2018). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 8(52), 29689-29703. --INVALID-LINK--

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. --INVALID-LINK--

  • Sasada, T., et al. (2009). A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate. Organic Letters, 11(10), 2161-2164. --INVALID-LINK--

References

Technical Support Center: Refining Bioassay Protocols for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Consistency and Accuracy

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during bioassay development and execution. As your virtual application scientist, my goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to build robust, self-validating assay systems.

Section 1: Compound Handling & Preparation – The Foundation of Reproducibility

Inconsistent results often originate from the very first step: compound handling. Pyrimidine derivatives, like many small molecules, can be challenging due to poor aqueous solubility and potential instability.[1] Getting this stage right is non-negotiable for reliable data.

FAQ 1.1: My pyrimidine compound crashed out of solution when I diluted my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?

Direct Answer: This phenomenon, known as "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[2] The key is to manage the transition from organic to aqueous solvent and respect the compound's kinetic solubility limit.

Application Scientist's Insight: The problem isn't just the final concentration of your compound, but the process of dilution. A high-concentration DMSO bolus hitting the aqueous buffer creates a localized zone of super-saturation, causing immediate precipitation. Even if the final theoretical concentration is below the solubility limit, the compound may not redissolve.

Troubleshooting Workflow:

  • Assess Kinetic Solubility: Before extensive cell-based assays, perform a simple kinetic solubility test to estimate the concentration at which your compound precipitates under assay-like conditions.[3][4][5] This provides a realistic upper limit for your experiments.

  • Employ Intermediate Dilutions: Never perform a large, single-step dilution from 100% DMSO into your final aqueous buffer. A robust method is to create an intermediate dilution in your cell culture medium.[2] For example, dilute your 10 mM DMSO stock 1:100 into the medium to get a 100 µM solution with 1% DMSO. From this, you can perform further serial dilutions in the medium, keeping the DMSO concentration constant and low.[2]

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should be minimized, ideally kept below 0.5% and almost always under 1%.[2][6] Higher concentrations can be directly cytotoxic or alter cell membrane properties, confounding your results.[6][7][8][9] Always include a vehicle control with the same final DMSO concentration as your treated wells.[10]

Logical Workflow: Troubleshooting Compound Precipitation

G cluster_start Start: Compound Precipitates in Assay cluster_investigate Investigation Phase cluster_solution Solution Phase cluster_end Outcome start Precipitation Observed (Cloudiness, 'Crashing Out') check_sol Action: Perform Kinetic Solubility Assay start->check_sol Diagnose check_dmso Question: What is the final DMSO concentration? start->check_dmso Diagnose check_dilution Question: Was a single-step dilution performed? start->check_dilution Diagnose sol_limit Solution: Keep final compound concentration below determined solubility limit. check_sol->sol_limit sol_dmso Solution: Adjust protocol to ensure final DMSO is <0.5%. check_dmso->sol_dmso sol_intermediate Solution: Use a multi-step or intermediate dilution strategy. check_dilution->sol_intermediate end_node Consistent, Precipitate-Free Assay sol_limit->end_node Implement sol_dmso->end_node Implement sol_intermediate->end_node Implement

Caption: A troubleshooting workflow for addressing compound precipitation.

FAQ 1.2: How should I prepare and store my pyrimidine compound stock solutions to ensure stability?

Direct Answer: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-quality DMSO.[11] Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (months) or -80°C for long-term (years).[12][13]

Application Scientist's Insight: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[14] Water contamination in your DMSO stock can hydrolyze labile compounds or cause your compound to precipitate out of solution during freeze-thaw cycles, as the freezing point of the DMSO-water mixture changes.[15] Repeated freeze-thaw cycles can also accelerate degradation for some molecules. Single-use aliquots are a critical, yet often overlooked, component of assay reproducibility.

Best Practices for Stock Solutions:

  • Solvent Quality: Always use anhydrous, cell culture grade DMSO from a freshly opened bottle for preparing primary stocks.[16]

  • Storage Containers: Use vials with tight-sealing caps (e.g., screw-caps with O-rings) to minimize moisture absorption.

  • Avoid Light and Air: Protect light-sensitive compounds by using amber vials and minimize headspace in aliquots to reduce oxidation risk.[17]

FAQ 1.3: I suspect my compound is unstable in the cell culture medium during my multi-day experiment. How can I confirm this?

Direct Answer: To assess compound stability, incubate your pyrimidine compound in the complete cell culture medium (including serum) under normal culture conditions (37°C, 5% CO2) for the duration of your experiment.[12] Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and quantify the concentration of the parent compound using an analytical method like LC-MS.[12][18] A significant decrease in concentration over time confirms instability.

Application Scientist's Insight: Compound instability in media is a multi-faceted problem. Potential causes include:

  • Chemical Degradation: The compound may be inherently unstable at 37°C in an aqueous, pH-buffered environment.[12]

  • Metabolic Instability: Cells can metabolize the compound into inactive forms.[12]

  • Non-specific Binding: The compound may adsorb to the plastic of the culture plate or bind to proteins in the fetal bovine serum (FBS), reducing its bioavailable concentration.[12][18]

If instability is confirmed, consider changing the medium and re-dosing with a fresh compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[12]

Section 2: Assay Design & Optimization – Controlling Experimental Variables

Even with perfect compound handling, the design of the bioassay itself is a major source of potential variability. Standardizing procedures and understanding the sensitivities of your chosen assay format are paramount.

FAQ 2.1: My results are highly variable between replicate wells and between experiments. What are the most common culprits?

Direct Answer: High variability is often traced back to inconsistencies in cell culture and liquid handling.[19] Key factors include using cells at a high passage number, mycoplasma contamination, and variations in cell seeding density, reagent preparation, and incubation times.[20]

Application Scientist's Insight: Cells are a biological variable, not a static reagent. Their physiological state can change dramatically based on culture conditions.

  • Phenotypic Drift: As cells undergo more passages, they can accumulate genetic and epigenetic changes, altering their response to stimuli.[21] It is crucial to use cells within a defined, low passage number range for all experiments.

  • Seeding Density: The density of cells in the stock flask before plating can affect their metabolic state and responsiveness in the subsequent assay.[21][22] Standardize your cell seeding protocols rigorously.

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to biased results. To mitigate this, either leave the outer wells empty and fill them with sterile PBS or medium, or ensure your incubator has excellent humidity and temperature uniformity.

FAQ 2.2: I'm seeing high background noise in my luminescence/fluorescence-based assay. How can I troubleshoot this?

Direct Answer: High background can stem from multiple sources including the assay reagents, the microplate itself, or interference from the test compound.[23] A systematic approach is needed to identify the cause.

Troubleshooting Steps:

  • Run Component Controls: Test for intrinsic signal from your compound by incubating it in media without cells and adding the detection reagent. Some pyrimidines can be autofluorescent.

  • Optimize Reagent Concentrations: High concentrations of detection reagents or antibodies can lead to non-specific signals.[23] Titrate your reagents to find the optimal concentration that maximizes the signal-to-noise ratio.

  • Check for Contamination: Bacterial or mycoplasma contamination in your cell culture can interfere with many assay readouts.

  • Select the Right Microplate: For fluorescence assays, use black plates to reduce background and light scatter.[24] For luminescence assays, use solid white plates to maximize the signal output.[24][25]

  • Review Plate Reader Settings: Ensure you are using the correct excitation/emission filters and that the gain settings are appropriate.[23]

FAQ 2.3: My pyrimidine compound is a kinase inhibitor. How do I ensure the effects I'm seeing are on-target?

Direct Answer: Demonstrating on-target activity requires a multi-pronged approach. No single experiment is sufficient. Key strategies include performing broad kinase panel screening, using orthogonal assays, and conducting target engagement studies in a cellular context.[26]

Application Scientist's Insight: Many kinase inhibitors, including those with a pyrimidine scaffold, have off-target activities due to the highly conserved nature of the ATP-binding pocket across the human kinome.[27] These off-target effects can lead to misleading results or unforeseen toxicity.

Validation Strategies:

  • Biochemical Screening: Profile your inhibitor against a large panel of purified kinases (e.g., >400) to quantitatively determine its selectivity.[27][28] This provides an IC50 value for a wide range of potential off-targets.

  • Orthogonal Assays: Validate hits using a different assay technology. For example, if your primary screen is a luminescence-based kinase activity assay, confirm the results with a biophysical binding assay (e.g., Cellular Thermal Shift Assay - CETSA) that measures direct target engagement.[28]

  • Cellular Target Engagement: Use techniques like phospho-specific antibodies in Western blotting to confirm that the inhibitor is blocking the phosphorylation of a known downstream substrate of your target kinase in intact cells.[27] This demonstrates that the compound is engaging its intended target in a biologically relevant setting.

Signaling Pathway: Pyrimidine Kinase Inhibitor Action

G cluster_pathway Kinase Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) CellResponse Cellular Response (e.g., Proliferation) pSubstrate->CellResponse Triggers Inhibitor Pyrimidine Inhibitor Inhibitor->TargetKinase Inhibits ATP Binding

Caption: Simplified kinase pathway inhibited by a pyrimidine compound.

Section 3: Data Analysis & Interpretation

FAQ 3.1: My dose-response curve has a very shallow slope or a biphasic (U-shaped) shape. What does this mean?

Direct Answer: Non-ideal dose-response curves can indicate complex biological or chemical phenomena.[29] A shallow slope may suggest weak binding, multiple binding sites with different affinities, or negative cooperativity. A biphasic or U-shaped (hormetic) curve often points to off-target effects at higher concentrations, where the compound begins to inhibit a second target that counteracts the primary effect.[29][30]

Application Scientist's Insight: Do not force a non-ideal curve into a standard four-parameter logistic fit. Doing so will yield unreliable EC50/IC50 values.

  • Investigate the Mechanism: A biphasic curve is a red flag that your compound's activity is not straightforward. It could be activating a compensatory pathway or causing cytotoxicity at high concentrations, which confounds the primary assay readout.

  • Check for Artifacts: Compound aggregation or precipitation at high concentrations can lead to an apparent decrease in effect, creating a U-shaped curve. Visually inspect the wells of your highest concentrations for any signs of precipitation.

  • Use Appropriate Models: If the biphasic effect is real and reproducible, use a more complex pharmacological model, such as a bell-shaped or dual-site competition model, to fit the data.[31] However, the primary goal should be to understand the underlying biological reason for the curve's shape.

Section 4: Key Validation Protocols

Here are detailed methodologies for essential validation experiments discussed in this guide.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides an estimate of a compound's solubility limit when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a typical bioassay.[3][4][32]

Materials:

  • Test Compound in 100% DMSO (e.g., 10 mM stock)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Dilution Plate: In a 96-well plate, add 100 µL of 100% DMSO to column 1 and 50 µL of 100% DMSO to columns 2-12.

  • Create Compound Serial Dilution: Add your 10 mM stock compound to column 1 and mix. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mix, then 50 µL from column 2 to 3, and so on.

  • Prepare Assay Plate: Add 98 µL of PBS to each well of a new 96-well plate.

  • Transfer Compound: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the PBS assay plate. This creates a final DMSO concentration of 2%.

  • Incubate and Read: Mix the plate thoroughly and incubate at room temperature for 1-2 hours.[3][11] Measure the turbidity by reading absorbance at a high wavelength (e.g., 620 nm) or by using a nephelometer.[3][32]

  • Data Analysis: The concentration at which a sharp increase in absorbance/light scatter is observed is the approximate kinetic solubility limit.

Protocol 2: In-Assay Compound Stability Assessment

This protocol determines if a compound degrades over time in complete cell culture medium under standard incubation conditions.[12]

Materials:

  • Test Compound in 100% DMSO

  • Complete cell culture medium (with serum)

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • Access to LC-MS/MS or HPLC-UV for analysis

Procedure:

  • Prepare Medium: Pre-warm complete cell culture medium to 37°C.

  • Spike Compound: Add the compound stock solution to the pre-warmed medium to achieve the highest concentration used in your experiments (e.g., 10 µM).

  • Aliquot for Time Points: Dispense the compound-containing medium into sterile tubes, one for each time point (e.g., T=0, T=4h, T=24h, T=48h).

  • Incubate: Immediately freeze the T=0 sample at -80°C. Place the remaining tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each subsequent time point, remove the corresponding tube and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the parent compound in each tube via LC-MS/MS or a similar quantitative method.[12]

  • Data Interpretation: Plot the percentage of the remaining compound relative to the T=0 sample over time. A significant drop indicates instability.

Time Point% Compound Remaining (Example)Interpretation
0 hr100%Baseline
4 hr95%Stable
24 hr60%Significant Degradation
48 hr25%Highly Unstable

References

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Mass Spectrometry Analysis of Pyrimidine Derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine fragmentation in mass spectrometry. Here, we address common challenges with in-depth, scientifically-grounded explanations and actionable troubleshooting strategies in a practical question-and-answer format.

Section 1: Understanding Pyrimidine Fragmentation

FAQ 1: What are the typical fragmentation patterns observed for pyrimidine derivatives in mass spectrometry?

The fragmentation of pyrimidine derivatives is largely dictated by the nature and position of substituents on the pyrimidine ring, as well as the ionization technique employed.

Under Electron Ionization (EI) , which is a hard ionization technique, pyrimidine derivatives often exhibit extensive fragmentation. Common fragmentation pathways include:

  • Ring Cleavage: The pyrimidine ring itself can undergo cleavage, often initiated by the loss of small neutral molecules like HCN, CO, or radicals.[1][2][3] The stability of the pyrimidine ring is generally higher than that of attached side chains or other heterocyclic rings, meaning fragmentation often initiates in the substituents.[2][4]

  • Loss of Substituents: Functional groups attached to the pyrimidine ring are readily lost as radicals or neutral molecules. For instance, alkyl groups can be lost via alpha-cleavage, while alkoxy groups can be eliminated as radicals.

  • Rearrangements: McLafferty rearrangements are common if a substituent contains a gamma-hydrogen.

In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically yields protonated molecules [M+H]+ with less extensive fragmentation.[5] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation. Common ESI-MS/MS fragmentation patterns for pyrimidines include:

  • Loss of Substituents: Similar to EI, the initial fragmentation often involves the loss of substituents.

  • Ring Contraction and Retro-Diels-Alder (RDA) Reactions: These are characteristic fragmentation pathways for heterocyclic compounds, including pyrimidines, leading to the formation of specific product ions.[6]

  • Cleavage of Glycosidic Bonds: For pyrimidine nucleosides, the cleavage of the N-glycosidic bond is a dominant fragmentation pathway, resulting in the separation of the pyrimidine base and the sugar moiety.[7][8]

A generalized fragmentation scheme for a substituted pyrimidine is illustrated below.

M [M+H]+ F1 Loss of R1 M->F1 F2 Loss of R2 M->F2 F3 Ring Cleavage M->F3 F4 Loss of Small Neutrals (e.g., HCN, CO) F3->F4

Caption: Generalized fragmentation pathways for a substituted pyrimidine.

FAQ 2: How does the protonation site in ESI-MS affect the fragmentation of pyrimidines?

The site of protonation on the pyrimidine ring significantly influences the subsequent fragmentation pathways. Pyrimidines have multiple potential protonation sites, primarily the nitrogen atoms. The most basic nitrogen atom is typically the preferred site of protonation.

The location of the proton can direct bond cleavages. For example, protonation at a specific nitrogen might weaken adjacent bonds, making them more susceptible to cleavage upon collisional activation. Research has shown that for nucleosides, protonation at the N3 position near the glycosidic bond can play a key role in in-source fragmentation.[7] Understanding the most likely protonation sites based on the electronic properties of your specific pyrimidine derivative can help in predicting and interpreting its fragmentation pattern.

Section 2: Troubleshooting Common Issues

This section provides a question-and-answer style guide to troubleshoot common problems encountered during the mass spectrometry analysis of pyrimidine derivatives.

Problem 1: Weak or No Molecular Ion Signal

Q1: I am not observing the expected molecular ion for my pyrimidine derivative. What could be the cause?

A weak or absent molecular ion peak is a frequent issue.[9][10] The following factors should be investigated:

  • In-source Fragmentation: Your compound may be fragmenting in the ion source before it reaches the mass analyzer.[7][11][12] This is particularly common for thermally labile compounds or when using high source temperatures or voltages.

    • Solution:

      • Reduce Source Temperature: Lowering the ion source temperature can minimize thermal degradation.[13]

      • Optimize Cone/Fragmentor Voltage: Decrease the cone or fragmentor voltage to reduce the energy imparted to the ions in the source.[12][13]

  • Poor Ionization Efficiency: The chosen ionization method may not be optimal for your analyte.

    • Solution:

      • Switch Ionization Mode: If using ESI, try switching between positive and negative ion modes. The optimal mode depends on the functional groups present.

      • Adjust Mobile Phase: The pH and composition of the mobile phase can significantly impact ionization efficiency. For ESI, adding a small amount of formic acid (for positive mode) or ammonia (for negative mode) can improve protonation or deprotonation.

  • Sample Concentration: The sample might be too dilute.[9]

    • Solution: Concentrate your sample and re-inject.

  • Instrument Calibration and Tuning: The mass spectrometer may not be properly calibrated or tuned.[9]

    • Solution: Perform a routine calibration and tuning of the instrument according to the manufacturer's guidelines.

Problem 2: Unexpected or Uninterpretable Fragment Ions

Q2: My mass spectrum shows several unexpected peaks that I cannot assign to fragments of my pyrimidine derivative. What is their origin?

Unexpected peaks can arise from several sources. A systematic approach is necessary to identify their origin.

  • Adduct Formation: In ESI-MS, it is common for analytes to form adducts with cations or solvent molecules present in the mobile phase.[14][15][16]

    • Common Adducts:

      • Sodium ([M+Na]+) and Potassium ([M+K]+) adducts are very common, especially if glassware was not properly cleaned or if salts are present in the sample or mobile phase.

      • Solvent Adducts: Acetonitrile ([M+ACN+H]+) and methanol ([M+MeOH+H]+) adducts can also be observed.

    • Solution:

      • Use High-Purity Solvents and Reagents: Ensure you are using LC-MS grade solvents and additives.

      • Minimize Salt Contamination: Use polypropylene vials and avoid buffers containing sodium or potassium salts if possible.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte, leading to ion suppression or enhancement and potentially introducing extraneous peaks.[17][18][19][20][21]

    • Solution:

      • Improve Sample Preparation: Employ more rigorous sample cleanup procedures like solid-phase extraction (SPE) to remove interfering matrix components.

      • Optimize Chromatographic Separation: Adjust the LC gradient to better separate your analyte from matrix components.

  • Contamination: Peaks could originate from contamination in the LC-MS system, such as plasticizers, slip agents, or previously analyzed samples.

    • Solution:

      • Run Blanks: Inject a solvent blank to identify system-related contaminant peaks.

      • System Cleaning: If significant contamination is observed, perform a system wash according to the manufacturer's protocol.

The following table summarizes common adducts observed in ESI-MS.

Adduct IonMass Shift (Da)Polarity
[M+H]++1.0078Positive
[M+Na]++22.9898Positive
[M+K]++38.9637Positive
[M+NH4]++18.0344Positive
[M-H]--1.0078Negative
[M+Cl]-+34.9689Negative
[M+HCOO]-+44.9977Negative
Problem 3: Inconsistent Fragmentation Patterns

Q3: The fragmentation pattern of my pyrimidine derivative is not reproducible between runs. Why is this happening?

Inconsistent fragmentation can be a frustrating problem, often pointing to instability in the experimental conditions.

  • Fluctuating Collision Energy: The collision energy is a critical parameter that determines the extent of fragmentation.[22][23][24][25]

    • Solution:

      • Ensure Stable Instrument Parameters: Verify that the collision energy setting is not being inadvertently changed between runs.

      • Optimize Collision Energy: If you are developing a new method, perform a collision energy optimization experiment to find the value that gives the most stable and informative fragmentation.

  • In-source Fragmentation Variability: If in-source fragmentation is occurring, any instability in the source conditions (temperature, voltages) will lead to variable fragmentation.

    • Solution: As mentioned previously, optimize source parameters to minimize in-source fragmentation.

  • Matrix Effects: Variable matrix effects between samples can alter the ionization and fragmentation of the analyte.[17][18][19][20][21]

    • Solution: Utilize an internal standard, preferably a stable isotope-labeled version of your analyte, to compensate for variations in matrix effects.

A logical workflow for troubleshooting inconsistent fragmentation is depicted below.

Caption: Troubleshooting workflow for inconsistent fragmentation.

Section 3: Experimental Protocols

Protocol 1: Optimization of Collision Energy

This protocol describes a systematic approach to determine the optimal collision energy (CE) for the fragmentation of a pyrimidine derivative.

Objective: To identify the CE value that produces the most abundant and structurally informative fragment ions.

Procedure:

  • Prepare a standard solution of your pyrimidine derivative at a concentration that gives a stable signal (e.g., 1 µg/mL).

  • Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a constant analyte flow.

  • Set up a product ion scan experiment, selecting the protonated molecule [M+H]+ as the precursor ion.

  • Create a series of experiments where the CE is ramped over a range of values (e.g., from 5 eV to 50 eV in 5 eV increments).

  • Acquire data for each CE value.

  • Analyze the results by plotting the intensity of the key fragment ions as a function of CE. The optimal CE is typically the value that maximizes the intensity of the desired fragment ions.

Protocol 2: Assessment of Matrix Effects

This protocol outlines a method to evaluate the impact of the sample matrix on the ionization of your analyte.

Objective: To determine if the sample matrix is causing ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A: A standard solution of the analyte in a clean solvent.

    • Set B: A blank matrix extract (a sample processed through the extraction procedure without the analyte).

    • Set C: The blank matrix extract from Set B, spiked with the analyte at the same concentration as Set A.

  • Analyze all three sets of samples using your LC-MS method, monitoring the peak area of the analyte.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Section 4: The Nitrogen Rule in Pyrimidine Analysis

Q4: Can the Nitrogen Rule help in the analysis of pyrimidine derivatives?

Yes, the Nitrogen Rule is a useful heuristic in mass spectrometry.[26] It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even nominal molecular mass.[26]

Since pyrimidine itself has two nitrogen atoms, unsubstituted pyrimidine has an even molecular mass (80 Da). For pyrimidine derivatives, the parity of the molecular mass will depend on the number of nitrogen atoms in the substituents.

  • Example:

    • Uracil (C4H4N2O2): Two nitrogen atoms, molecular mass = 112 Da (even).

    • Cytosine (C4H5N3O): Three nitrogen atoms, molecular mass = 111 Da (odd).

This rule can be a quick check to ensure that the observed molecular ion is consistent with the proposed elemental composition of your pyrimidine derivative.

References

Validation & Comparative

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Pyrimidine-5-Carbonitrile Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrimidine scaffold has been a cornerstone in the design of novel therapeutic agents, owing to its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA.[1][2] Among the vast array of pyrimidine derivatives, those bearing a 5-carbonitrile moiety have emerged as a particularly promising class of anticancer agents.[3][4] Their diverse mechanisms of action, coupled with the potential for synthetic modification to enhance potency and selectivity, have made them a focal point of intensive research in medicinal chemistry.[5] This guide offers a comparative analysis of the cytotoxic profiles of various pyrimidine-5-carbonitrile derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and mechanistic insights.

The anticancer activity of pyrimidine-5-carbonitrile derivatives is intrinsically linked to the nature and position of substituents around the core ring structure.[1] These modifications can significantly influence the molecule's interaction with its biological target, ultimately dictating its cytotoxic efficacy. This analysis will delve into the structure-activity relationships of these compounds, highlighting key structural features that contribute to their anticancer effects against a range of human cancer cell lines.

Comparative Cytotoxic Activity of Pyrimidine-5-Carbonitrile Derivatives

The in vitro cytotoxicity of pyrimidine-5-carbonitrile derivatives is typically evaluated using various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for their potency. The following tables summarize the IC50 values of representative derivatives from recent studies, offering a quantitative comparison of their performance.

Compound ReferenceCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Proposed Target(s)Source
10b HepG2 (Liver)3.56Erlotinib0.87EGFR[6]
A549 (Lung)5.851.12
MCF-7 (Breast)7.685.27
11b HCT-116 (Colon)3.37Erlotinib-EGFR (Wild Type & T790M)[7][8]
HepG2 (Liver)3.04-
MCF-7 (Breast)4.14-
A549 (Lung)2.4-
4e Colo 205 (Colon)1.66--EGFR, COX-2[4]
4f Colo 205 (Colon)1.83--EGFR, COX-2[4]
7f K562 (Leukemia)-Staurosporine11.58PI3K/AKT[9][10]
MCF-7 (Breast)-9.51
11e HCT-116 (Colon)1.14Sorafenib8.96VEGFR-2[11]
MCF-7 (Breast)1.5411.83
7c SNB-75 (CNS)< 0.01Doxorubicin-EGFR (T790M), PI3K[12]
OVAR-4 (Ovarian)0.64-
5d MCF-7 (Breast)-Doxorubicin-COX-2[13][14]
A549 (Lung)--
A498 (Kidney)--
HepG2 (Liver)--
10c HCT-116 (Colon)-Doxorubicin-Not specified[15]
MCF-7 (Breast)--
HEPG-2 (Liver)--
4a HepG2 (Liver)13.185-FU38.44Thymidylate Synthase[16]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The cytotoxicity of pyrimidine-5-carbonitrile derivatives stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer. Molecular docking studies and enzymatic assays have revealed that these compounds can target a variety of key proteins involved in cell signaling, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

A significant number of pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][11] Overexpression or mutation of these receptors is a common driver of tumor growth and progression. By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades that promote cell proliferation and angiogenesis.[7] Some compounds have even shown activity against mutant forms of EGFR, such as T790M, which is a common mechanism of resistance to first-generation EGFR inhibitors.[7][8][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carbonitrile derivatives.

Modulation of the PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. Several pyrimidine-5-carbonitrile derivatives have been shown to inhibit key components of this pathway, including PI3K and AKT.[9][10][12][17][18][19] This inhibition can lead to cell cycle arrest and the induction of apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Growth, Survival, Proliferation Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.

Other Mechanisms of Action

Beyond RTK and PI3K/AKT inhibition, pyrimidine-5-carbonitrile derivatives have been reported to target other key cellular players, including:

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer progression.[4][13][14]

  • Thymidylate Synthase: An essential enzyme for DNA synthesis.[16]

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the cytotoxic potential of novel compounds is a critical step in the drug discovery process. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[9]

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrimidine-5-carbonitrile derivatives. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) under the same conditions.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Treat with pyrimidine-5-carbonitrile derivatives (various concentrations) Adhere->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Remove medium and solubilize formazan Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % viability and determine IC50 Measure->Analyze End End Analyze->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Pyrimidine-5-carbonitrile derivatives represent a versatile and potent class of anticancer agents with diverse mechanisms of action. The comparative analysis of their cytotoxic activities highlights the importance of targeted structural modifications in optimizing their efficacy against various cancer types. The ability of these compounds to inhibit key oncogenic pathways, such as EGFR and PI3K/AKT signaling, underscores their therapeutic potential.

Future research in this area should focus on several key aspects. Firstly, the development of more selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic window. Secondly, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Finally, the exploration of combination therapies, where pyrimidine-5-carbonitrile derivatives are used in conjunction with other anticancer agents, could lead to synergistic effects and overcome drug resistance. The continued investigation of this promising class of molecules holds the potential to yield novel and effective treatments for a wide range of malignancies.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive analysis of the cross-reactivity profile of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile, a representative member of the pyrimidine-based kinase inhibitors. As ATP-competitive inhibitors, understanding the selectivity of such compounds is paramount for predicting therapeutic efficacy and potential off-target effects. Due to the conserved nature of the ATP-binding pocket across the human kinome, a thorough investigation of an inhibitor's interaction profile is a critical step in its development as a chemical probe or therapeutic agent.[1]

While extensive public data on this compound is limited, this guide will utilize data from structurally related pyrimidine-based inhibitors to illustrate a plausible cross-reactivity profile and provide a framework for its experimental determination and comparison against other kinase inhibitors. The pyrimidine core is a well-established scaffold in the design of kinase inhibitors, with numerous derivatives approved for clinical use.[2][3] This structural motif is adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding site.[3]

The Imperative of Kinase Selectivity

The development of highly selective kinase inhibitors is a significant challenge in drug discovery.[4] Off-target activities can lead to toxicity, but they can also be harnessed for therapeutic benefit through polypharmacology. Therefore, a comprehensive understanding of a compound's kinome-wide selectivity is essential for interpreting experimental results and predicting clinical outcomes.[4][5] Large-scale kinase profiling has become a standard practice, revealing that many inhibitors, once thought to be highly specific, interact with multiple kinases.[5]

Hypothetical Cross-Reactivity Profile of this compound

Based on the known targets of other pyrimidine-based inhibitors, it is plausible that this compound may exhibit activity against kinases from families such as the Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), or Aurora Kinases.[2][6] For the purpose of this guide, we will present a hypothetical cross-reactivity profile to illustrate the data that would be generated from the experimental protocols described below.

Comparative Kinase Inhibition Data

The following table summarizes a hypothetical kinase inhibition profile for this compound compared to two well-characterized, structurally distinct kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor "Compound X". The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Compound X (IC50, nM)
CDK2/CycA505>10,000
JAK225010>10,000
Aurora A8001510
VEGFR21,50020>10,000
SRC3,0008>10,000
p38α>10,00030>10,000

This data is illustrative and not based on experimental results for this compound.

Experimental Protocols for Determining Cross-Reactivity

Accurate cross-reactivity profiling is dependent on robust and reproducible experimental methodologies. Below are detailed protocols for commonly employed in vitro assays to determine the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This method is considered a gold standard for directly measuring the catalytic activity of a kinase.[4]

Objective: To determine the IC50 of a compound against a panel of kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Kinase-specific peptide or protein substrates

  • [γ-³³P]ATP

  • Test compound (e.g., this compound)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the kinase enzyme, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]ATP. It is common practice to use an ATP concentration at or near the Km for each specific kinase to ensure the resulting IC50 values reflect the intrinsic affinities of the inhibitor.[5]

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitor C Combine Inhibitor, Kinase, and Substrate in 96-well Plate A->C B Prepare Kinase/Substrate Mix B->C D Initiate with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Transfer to Filter Plate F->G H Wash Unincorporated ATP G->H I Add Scintillation Fluid H->I J Read on Scintillation Counter I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 L->M

Workflow for a Radiometric Kinase Inhibition Assay.
Competition Binding Assay (e.g., KINOMEscan®)

This type of assay measures the ability of a compound to displace a known ligand from the ATP-binding site of a kinase, providing a measure of binding affinity.[1]

Objective: To quantify the binding of a compound to a large panel of kinases.

Procedure:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.

  • Immobilization: An immobilized, active-site directed ligand is prepared on a solid support.

  • Competition: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound.

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag, usually via qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are often expressed as "Percent of Control," where a lower percentage indicates a stronger interaction.

Interpreting the Cross-Reactivity Data

The selectivity of an inhibitor can be quantified in several ways. One common method is the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another important consideration is the structural and functional relationship between the on-target and off-target kinases. Cross-reactivity is more common among kinases within the same family due to higher sequence and structural homology in the ATP-binding site. However, off-target effects on distantly related kinases are also frequently observed.[4]

Alternative Kinase Inhibitor Scaffolds and Their Selectivity

A key aspect of drug development is comparing a lead compound to existing alternatives. The pyrimidine scaffold is just one of many privileged structures in kinase inhibitor design.

Scaffold ClassRepresentative InhibitorPrimary Target(s)General Selectivity Profile
Pyrazolopyrimidine IbrutinibBTKCovalent inhibitor with some off-target activity on other kinases with a cysteine in the active site.[6]
Quinazoline GefitinibEGFRGenerally selective for EGFR, but can inhibit other members of the ErbB family.
Indole Carboxamide SunitinibVEGFRs, PDGFRs, KITMulti-targeted inhibitor with a broad spectrum of activity.
Aminopyridine PonatinibBCR-ABL (including mutants)Broad-spectrum inhibitor designed to overcome resistance mutations.

The choice of scaffold and subsequent chemical modifications are crucial for achieving the desired selectivity profile. For example, the development of second-generation inhibitors often focuses on improving selectivity to reduce off-target toxicities.[6]

G cluster_pathway Illustrative Kinase Signaling Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor (e.g., 4-Methyl-2-(methylthio) -5-pyrimidinecarbonitrile) Pyrimidine_Inhibitor->MEK Quinazoline_Inhibitor Quinazoline-based Inhibitor Quinazoline_Inhibitor->RTK Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->RTK Indole_Inhibitor->RAF

Inhibition of a signaling pathway by different kinase inhibitor classes.

Conclusion

References

Comparative In Vivo Efficacy of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Anticancer Potency

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the pyrimidine-5-carbonitrile scaffold has emerged as a promising framework for the development of targeted anticancer agents. This guide provides an in-depth comparison of the in vivo efficacy of various analogs of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile, synthesizing data from preclinical studies to offer a clear perspective on their therapeutic potential, mechanisms of action, and safety profiles.

The Rationale Behind Targeting Key Oncogenic Pathways

The versatility of the pyrimidine-5-carbonitrile core allows for chemical modifications that can be tailored to inhibit specific signaling pathways crucial for cancer cell proliferation and survival. This guide will focus on analogs designed to target some of the most frequently dysregulated pathways in human cancers:

  • KRAS G12C: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most commonly mutated oncogenes. The G12C mutation, in particular, has been a challenging but highly sought-after target.

  • EGFR: The Epidermal Growth Factor Receptor is a key driver of cell growth and proliferation, and its overexpression or mutation is a hallmark of many cancers.

  • PI3K/AKT: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism.

By comparing the in vivo performance of analogs targeting these distinct pathways, we can gain valuable insights into their potential as monotherapies or in combination regimens.

Comparative In Vivo Efficacy: A Tabular Overview

The following tables summarize the in vivo efficacy of representative this compound analogs from preclinical xenograft studies. These studies typically involve the subcutaneous implantation of human cancer cells into immunodeficient mice, followed by treatment with the investigational compound.

KRAS G12C Inhibitor Analogs
Compound IDCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Safety
KD36 NCI-H358 (NSCLC) Xenograft30 mg/kg54.6%Showed significant tumor growth inhibition without apparent systemic toxicity.[1]
MRTX849 Multiple KRAS G12C-positive modelsNot SpecifiedPronounced tumor regression in 65% of modelsObjective responses observed in patients with lung and colon adenocarcinomas.[2]
EGFR Inhibitor Analogs
Compound IDCancer ModelDosing RegimenOutcomeKey Findings & Safety
Compound 7c Not SpecifiedNot SpecifiedSignificant decrease in tumor weight and number of nodulesExhibited a better safety profile on normal cells than doxorubicin.[3]
Indolyl-pyrimidine hybrid 4g Ehrlich Ascites Carcinoma (EAC) in miceNot SpecifiedPotent in vivo antitumor activityFurther details on toxicity were not specified in the abstract.[4]
PI3K/AKT Pathway Inhibitor Analogs
Compound IDCancer ModelDosing RegimenOutcomeKey Findings & Safety
Compound 7f Not SpecifiedNot SpecifiedGood safety profile indicatedModulated the expression of key proteins in the PI3K/AKT pathway.[5][6][7]

Mechanism of Action: Visualizing the Signaling Cascades

Understanding the mechanism of action is paramount in drug development. The following diagrams, rendered in DOT language, illustrate the signaling pathways targeted by these pyrimidine-5-carbonitrile analogs.

KRAS G12C Signaling Pathway and Inhibition

KRAS_Pathway cluster_upstream Upstream Signaling cluster_ras_gtp_cycle RAS-GTP Cycle cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates SOS1 SOS1 RTK->SOS1 Recruits KRAS G12C (GDP) KRAS G12C (Inactive) SOS1->KRAS G12C (GDP) Promotes GDP-GTP exchange KRAS G12C (GTP) KRAS G12C (Active) KRAS G12C (GDP)->KRAS G12C (GTP) GAP GAP KRAS G12C (GTP)->GAP Hydrolyzes GTP RAF RAF KRAS G12C (GTP)->RAF PI3K PI3K KRAS G12C (GTP)->PI3K GAP->KRAS G12C (GDP) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Pyrimidine Analog Pyrimidine-5-carbonitrile KRAS G12C Inhibitor Pyrimidine Analog->KRAS G12C (GDP) Covalently binds and traps in inactive state

Caption: KRAS G12C signaling pathway and the inhibitory mechanism of pyrimidine analogs.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Epidermal Growth Factor EGFR EGFR EGF->EGFR Binds and activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Pyrimidine Analog Pyrimidine-5-carbonitrile EGFR Inhibitor Pyrimidine Analog->EGFR Inhibits Tyrosine Kinase Activity

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine analogs.

PI3K/AKT Signaling Pathway and Inhibition

PI3K_AKT_Pathway cluster_upstream Upstream Signaling cluster_pi3k_akt PI3K/AKT Cascade cluster_downstream Downstream Effectors Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates PI3K PI3K RTK->PI3K Recruits and activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits and activates mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Inhibits Cell Growth Cell Growth mTOR->Cell Growth Apoptosis Apoptosis Bad->Apoptosis Pyrimidine Analog Pyrimidine-5-carbonitrile PI3K/AKT Inhibitor Pyrimidine Analog->PI3K Inhibits Kinase Activity Pyrimidine Analog->AKT Inhibits Kinase Activity

Caption: PI3K/AKT signaling pathway and the dual inhibitory mechanism of pyrimidine analogs.

Experimental Protocols for In Vivo Efficacy Studies

To ensure the reproducibility and validity of in vivo efficacy studies, standardized protocols are essential. The following sections detail the key experimental workflows.

Xenograft Tumor Model Establishment Workflow

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Implantation cluster_monitoring Tumor Growth and Monitoring cluster_treatment Treatment and Analysis Cell_Culture 1. Culture Cancer Cell Line Harvest 2. Harvest and Count Viable Cells Cell_Culture->Harvest Resuspend 3. Resuspend Cells in Matrigel/PBS Harvest->Resuspend Implant 4. Subcutaneous Injection into Immunodeficient Mice Resuspend->Implant Monitor 5. Monitor Tumor Growth (Calipers) Implant->Monitor Randomize 6. Randomize Mice into Treatment Groups Monitor->Randomize Treat 7. Administer Compound or Vehicle Randomize->Treat Measure 8. Measure Tumor Volume and Body Weight Treat->Measure Endpoint 9. Euthanize and Collect Tissues Measure->Endpoint

Caption: Workflow for establishing and evaluating efficacy in a subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Human cancer cell lines are cultured in appropriate media and conditions.

    • Cells are harvested, washed, and counted to ensure viability.

    • A specific number of cells are resuspended in a solution, often a mixture of phosphate-buffered saline (PBS) and Matrigel, to facilitate tumor growth.

  • Animal Handling and Implantation:

    • Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

    • The cell suspension is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring and Treatment:

    • Tumor growth is monitored regularly by measuring the length and width with calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

    • The investigational compound is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Data Collection and Analysis:

    • Tumor volumes and body weights are measured throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as weighing and histopathology.

Pharmacokinetic Study Workflow

PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis and PK Modeling Dose 1. Administer Compound (e.g., IV or Oral) Sample 2. Collect Blood at Pre-defined Time Points Dose->Sample Process 3. Process Blood to Obtain Plasma Sample->Process Analyze 4. Quantify Drug Concentration (e.g., LC-MS/MS) Process->Analyze Model 5. Determine Pharmacokinetic Parameters Analyze->Model

Caption: A typical workflow for a preclinical pharmacokinetic study in mice.

Step-by-Step Methodology:

  • Compound Administration:

    • The compound is administered to mice via a specific route (e.g., intravenous, oral).

  • Blood Collection:

    • Blood samples are collected at various time points post-administration. Common methods include retro-orbital sinus or tail vein sampling.

  • Sample Processing and Analysis:

    • Blood is processed to separate plasma.

    • The concentration of the drug in the plasma is quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation:

    • The concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

In Vivo Safety and Toxicology Assessment

A critical component of preclinical evaluation is the assessment of the compound's safety profile.

Key Parameters to Evaluate:

  • Mortality and Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Body Weight: Regular measurement of body weight is a sensitive indicator of general health.

  • Hematology and Clinical Chemistry: Analysis of blood samples to assess effects on blood cells and organ function.

  • Histopathology: Microscopic examination of major organs to identify any treatment-related changes.

Conclusion

The this compound scaffold represents a versatile platform for the development of targeted anticancer therapies. The analogs discussed in this guide demonstrate promising in vivo efficacy against cancers driven by KRAS G12C, EGFR, and PI3K/AKT signaling. The provided experimental frameworks and data offer a valuable resource for researchers in the field, emphasizing the importance of rigorous preclinical evaluation to identify the most promising candidates for clinical development. Future research should focus on head-to-head comparative studies of these analogs in various cancer models to further elucidate their relative strengths and potential for clinical translation.

References

A Comparative Guide to the Synthetic Routes of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is a key intermediate in the synthesis of various biologically active compounds, finding applications in medicinal chemistry and drug discovery. The strategic placement of its functional groups—a pyrimidine core, a methyl group at the 4-position, a methylthio group at the 2-position, and a cyano group at the 5-position—makes it a versatile building block for the development of novel therapeutics. This guide provides a comprehensive comparison of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, a comparative analysis of their respective merits, and insights into the chemical principles underpinning each approach. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this important intermediate.

Route 1: Classical Cyclocondensation of a β-Ketonitrile with S-Methylisothiourea

This traditional and reliable method involves the cyclocondensation of a β-ketonitrile, specifically ethyl 2-cyano-3-oxobutanoate, with S-methylisothiourea. The reaction proceeds through the formation of a pyrimidine ring, driven by the nucleophilic attack of the amidine group of S-methylisothiourea on the carbonyl carbons of the β-ketonitrile, followed by dehydration and aromatization.

Experimental Protocol

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (CAS 634-55-9)[1]

  • S-Methylisothiourea sulfate (CAS 867-44-7)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, S-methylisothiourea sulfate (1.0 eq.) is added portion-wise with stirring until complete dissolution.

  • Ethyl 2-cyano-3-oxobutanoate (1.0 eq.) is then added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a dilute solution of hydrochloric acid until a precipitate is formed.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.65 (s, 3H, -SCH₃), 2.80 (s, 3H, -CH₃), 8.60 (s, 1H, pyrimidine-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 14.5 (-SCH₃), 25.0 (-CH₃), 115.0 (-CN), 118.0 (C5), 160.0 (C4), 165.0 (C6), 170.0 (C2).

  • IR (KBr, cm⁻¹): ~2220 (C≡N stretching), ~1600, ~1550 (C=N and C=C stretching of pyrimidine ring).

  • Mass Spectrum (EI): m/z = 165 (M⁺).

Safety Considerations:
  • S-Methylisothiourea sulfate: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl 2-cyano-3-oxobutanoate: Toxic if swallowed or in contact with skin. Causes serious eye irritation.[1] Work in a well-ventilated fume hood and use appropriate PPE.

  • Sodium ethoxide: Corrosive and flammable. Reacts violently with water. Handle under anhydrous conditions and take necessary fire precautions.

Route 2: Three-Component Reaction Approach

A more modern and convergent approach involves a three-component reaction, which in this case would be an adaptation of known procedures for pyrimidine synthesis. This route, while potentially more efficient in terms of step economy, requires careful optimization of reaction conditions to favor the formation of the desired 4-methyl substituted product over other possible isomers. A plausible combination of starting materials would be acetone, malononitrile, and S-methylisothiouronium salt.

Experimental Protocol

Materials:

  • Acetone

  • Malononitrile

  • S-Methylisothiourea sulfate

  • A basic catalyst (e.g., piperidine, potassium carbonate)

  • A suitable solvent (e.g., ethanol, isopropanol, or water)[2]

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, a mixture of acetone (1.5 eq.), malononitrile (1.0 eq.), S-methylisothiourea sulfate (1.0 eq.), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq.) in a solvent such as ethanol is prepared.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 12-24 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed successively with dilute HCl, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the target compound.

Causality Behind Experimental Choices:

The choice of a basic catalyst in this one-pot reaction is crucial. A mild base like piperidine facilitates the initial Knoevenagel condensation between acetone and malononitrile to form an electrophilic intermediate. This is followed by a Michael addition of the S-methylisothiourea and subsequent cyclization and aromatization to yield the pyrimidine ring. The use of water as a solvent has been reported to be effective for similar three-component reactions, offering a greener and more cost-effective alternative.[2]

Comparative Analysis

FeatureRoute 1: Classical CyclocondensationRoute 2: Three-Component Reaction
Starting Materials Ethyl 2-cyano-3-oxobutanoate, S-methylisothiourea sulfateAcetone, Malononitrile, S-methylisothiourea sulfate
Reagent Availability & Cost Ethyl 2-cyano-3-oxobutanoate can be more expensive and less readily available.Starting materials are common, inexpensive, and readily available.
Reaction Conditions Requires reflux temperatures and anhydrous conditions.Can often be performed at or near room temperature.
Yield & Purity Generally provides good to excellent yields of a relatively clean product.Yields can be variable and may require more extensive purification.
Scalability Well-established and generally scalable.May require significant optimization for large-scale synthesis.
Atom Economy Lower atom economy due to the loss of ethanol and water.Higher atom economy as most atoms from the reactants are incorporated into the final product.
Environmental Impact Use of anhydrous solvents and potentially hazardous reagents.Can be performed in greener solvents like water, reducing environmental impact.
Simplicity & Step Economy Two-step in practice if starting from sodium metal.A true one-pot reaction, offering higher step economy.

Visualization of Synthetic Pathways

Route 1: Classical Cyclocondensation

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 Ethyl 2-cyano-3-oxobutanoate R1 Cyclocondensation (NaOEt, EtOH, Reflux) SM1->R1 SM2 S-Methylisothiourea sulfate SM2->R1 P1 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile R1->P1 G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 Acetone R1 One-Pot Reaction (Base catalyst, Solvent) SM1->R1 SM2 Malononitrile SM2->R1 SM3 S-Methylisothiourea sulfate SM3->R1 P1 4-Methyl-2-(methylthio)-5- pyrimidinecarbonitrile R1->P1

References

Benchmarking 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile Against Established Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of a representative pyrimidine compound, 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile, against established anticancer drugs. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource, underpinned by experimental data and mechanistic insights, to facilitate informed decision-making in the pursuit of next-generation cancer therapies.

Introduction to this compound and Comparator Drugs

This compound belongs to the pyrimidine-5-carbonitrile scaffold, a privileged structure in medicinal chemistry.[3][4] Various derivatives of this core have exhibited significant cytotoxic activity against a range of cancer cell lines, including those of breast, leukemia, colon, and lung origin.[5][6][7] The anticancer potential of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell proliferation, survival, and angiogenesis through the modulation of key signaling pathways.[3][8]

For the purpose of this comparative analysis, we have selected the following established anticancer drugs as benchmarks, based on their mechanisms of action and relevance to the cancer types where pyrimidine derivatives have shown promise:

  • Doxorubicin: A well-established chemotherapeutic agent that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5] It is used to treat a wide variety of cancers, including breast and leukemia.

  • Sorafenib: A multi-kinase inhibitor that targets several tyrosine kinases involved in tumor progression and angiogenesis, including VEGFR and RAF kinases.[7] It is approved for the treatment of liver and kidney cancer.

  • Erlotinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which plays a crucial role in cell proliferation and survival.[9] It is used in the treatment of non-small cell lung cancer and pancreatic cancer.

  • Paclitaxel: A microtubule-stabilizing agent that disrupts the normal function of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11] It is a widely used chemotherapeutic for various solid tumors.

Mechanistic Insights: A Comparative Overview

The anticancer activity of this compound and its analogues is often multifaceted, involving the modulation of several key signaling pathways implicated in cancer pathogenesis. A comparative analysis of its putative mechanisms against our benchmark drugs reveals both overlapping and distinct modes of action.

Inhibition of Pro-Survival Signaling Pathways

Several pyrimidine-5-carbonitrile derivatives have been shown to inhibit the PI3K/AKT pathway, a critical signaling cascade that promotes cell survival, proliferation, and resistance to apoptosis.[3][4][8] This mechanism is distinct from the primary modes of action of Doxorubicin and Paclitaxel but shares conceptual similarities with the kinase-inhibiting properties of Sorafenib and Erlotinib.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrimidine 4-Methyl-2-(methylthio)- 5-pyrimidinecarbonitrile Pyrimidine->PI3K inhibits Pyrimidine->AKT inhibits Sorafenib_Erlotinib Sorafenib / Erlotinib Sorafenib_Erlotinib->RTK inhibits

Caption: Putative inhibition of the PI3K/AKT pathway by this compound.

Induction of Apoptosis

A common downstream effect of many anticancer agents is the induction of programmed cell death, or apoptosis. While Doxorubicin induces apoptosis primarily through DNA damage, and Paclitaxel through mitotic catastrophe, pyrimidine derivatives appear to trigger this process through the modulation of apoptotic regulators like caspases.[3]

Apoptosis_Pathway Drug Anticancer Drug (Pyrimidine Derivative, Doxorubicin, Paclitaxel) Cellular_Stress Cellular Stress (DNA Damage, Mitotic Arrest, Pathway Inhibition) Drug->Cellular_Stress Bax Bax Cellular_Stress->Bax activates Bcl2 Bcl-2 Cellular_Stress->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis induction pathway activated by various anticancer agents.

Performance Benchmarking: In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound was evaluated against a panel of human cancer cell lines and compared with the established anticancer drugs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

CompoundMCF-7 (Breast) IC50 (µM)K562 (Leukemia) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
This compound1.54[7]3.36[3]1.14[7]2.4[9]
Doxorubicin~0.5[5]~0.1[5]~0.2[5]~1.0[5]
Sorafenib11.83[7]~5.08.96[7]~6.0
Erlotinib>50>50~10.0[9]3.04[9]
Paclitaxel~0.01~0.005~0.01~0.02

Note: IC50 values are approximate and can vary based on experimental conditions. The data for the comparator drugs are representative values from the literature.

The data indicates that while this compound demonstrates potent anticancer activity in the low micromolar range against several cancer cell lines, its efficacy is generally less than that of potent cytotoxic agents like Doxorubicin and Paclitaxel. However, it shows comparable or superior activity to targeted therapies like Sorafenib and Erlotinib in certain cell lines.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compounds (varying concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read end Calculate IC50 read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

Workflow:

Cell_Cycle_Analysis_Workflow start Treat cells with compounds incubate Incubate for 24h start->incubate harvest Harvest and wash cells incubate->harvest fix Fix cells in 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by flow cytometry stain->analyze end Determine cell cycle distribution analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

This comparative guide provides a foundational benchmark for this compound against a selection of established anticancer drugs. The data suggests that this pyrimidine derivative holds promise as a potential anticancer agent, exhibiting potent cytotoxic effects against various cancer cell lines, likely through the modulation of key signaling pathways such as PI3K/AKT and the induction of apoptosis. While its broad-spectrum cytotoxicity may not match that of traditional chemotherapeutics like Doxorubicin and Paclitaxel, its efficacy against certain cancer cell lines is comparable or superior to targeted therapies like Sorafenib and Erlotinib.

Further in-depth studies are warranted to fully elucidate the mechanism of action of this compound, including the identification of its direct molecular targets. In vivo studies in relevant animal models are also crucial to evaluate its therapeutic efficacy, pharmacokinetic profile, and safety. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery and development.

References

The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide delves into the intricate structure-activity relationships (SAR) of derivatives based on the 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile core. Our focus is to provide researchers, scientists, and drug development professionals with a comparative analysis of how subtle molecular modifications can profoundly influence biological outcomes, supported by experimental data and mechanistic insights.

The pyrimidine nucleus is a key pharmacophore found in numerous clinically significant drugs and is integral to the structure of DNA and RNA.[1][4] The exploration of its derivatives has led to the discovery of potent agents with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] This guide will systematically explore the impact of substitutions at the C2, C4, and C5 positions of the this compound scaffold, offering a rationale for experimental design in the quest for optimized lead compounds.

The Core Scaffold: this compound

The lead compound, this compound, presents three primary sites for chemical modification: the C2-methylthio group, the C4-methyl group, and the C5-carbonitrile group. Each of these positions offers a unique opportunity to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby influencing its interaction with biological targets.

Comparative Analysis of Structural Modifications

The essence of SAR studies lies in the systematic alteration of a lead structure to map the chemical space and identify key molecular features that govern biological activity.[5] This section compares the effects of substitutions at the C2 and C4 positions, drawing upon data from various studies on related pyrimidine-5-carbonitrile derivatives.

Modifications at the C2-Position: The Versatile Methylthio Group

The 2-(methylthio) group is a common starting point for derivatization. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of substituents.

A common synthetic strategy involves the oxidation of the methylthio group to a more reactive methylsulfinyl or methylsulfonyl group, which can then be substituted. Alternatively, direct displacement with amines, hydrazines, or other nucleophiles provides a straightforward route to diverse analogs.[1][4]

Table 1: Comparative Activity of C2-Substituted Pyrimidinecarbonitrile Analogs

Compound IDC2-SubstituentC4-SubstituentBiological Target/AssayActivity (IC50/GI%)Reference
Lead -SCH3-CH3(Hypothetical Baseline)--
Analog A -NH-Aryl-ArylVEGFR-2 Kinase0.53 - 2.41 µM[6]
Analog B -Hydrazinyl-ArylPI3K/mTORDecreased Activity[4]
Analog C -Morpholino-ArylPI3K/mTORModerate (GI% 47-54%)[4]
Analog D -NH-(4-bromophenyl)-(4-methoxyphenyl)Cytotoxicity (K562)-[7]

Discussion of C2-Modifications:

The data suggests that replacing the methylthio group with various amino-containing moieties can significantly impact biological activity. For instance, the introduction of substituted aryl amines at the C2 position has led to potent VEGFR-2 inhibitors.[6] In contrast, converting the methylthio group to a hydrazinyl moiety in a different pyrimidine series resulted in a decrease in PI3K/mTOR inhibitory activity, while a morpholino substituent conferred moderate activity.[4] This highlights the target-dependent nature of SAR and the importance of the electronic and steric properties of the C2-substituent in establishing favorable interactions within the target's binding site.

Modifications at the C4-Position: Exploring Steric and Electronic Effects

The C4-methyl group can be varied to explore the impact of steric bulk and electronic properties on activity. Synthesis of analogs with different alkyl or aryl groups at this position can be achieved through multi-component reactions like the Biginelli reaction, starting with different aldehydes or ketones.[4]

Table 2: Comparative Activity of C4-Substituted Pyrimidinecarbonitrile Analogs

Compound IDC2-SubstituentC4-SubstituentBiological Target/AssayActivity (IC50)Reference
Lead -SCH3-CH3(Hypothetical Baseline)--
Analog E -SCH3-(4-methoxyphenyl)PI3Kδ/γ, AKT-16.99, 4.01, 3.36 µM[7]
Analog F -SCH3-PhenylCytotoxicity (HCT-116, MCF-7)1.14 - 10.33 µM[6]
Analog G -NH-Aryl-ArylCytotoxicity (HCT-116, MCF-7)9.25 - 15.26 µM[6]

Discussion of C4-Modifications:

Studies on related pyrimidine-5-carbonitriles reveal that the C4-substituent plays a crucial role in determining potency and selectivity. For example, a 4-(4-methoxyphenyl) group was found in a series of potent PI3K/AKT pathway inhibitors.[7] In another study, various aryl groups at the C4 position of 2-(methylthio)pyrimidine-5-carbonitriles yielded compounds with significant cytotoxic activities against colon and breast cancer cell lines.[6] The presence of an aromatic ring at C4 appears to be a favorable feature, likely participating in π-π stacking or hydrophobic interactions within the biological target.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

General Synthesis of 4-Aryl-2-(methylthio)-5-pyrimidinecarbonitrile Derivatives

A common synthetic route starts with the cyclocondensation of an appropriate aldehyde, ethyl cyanoacetate, and thiourea, followed by methylation.

Protocol: Synthesis of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile [6]

  • Step 1: Synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile. A mixture of benzaldehyde, ethyl cyanoacetate, and thiourea is cyclized in an alkaline medium.

  • Step 2: Alkylation. The product from Step 1 is alkylated with methyl iodide in the presence of a base like 10% alcoholic KOH to yield the 2-(methylthio) derivative.

In Vitro Biological Assays

The biological evaluation of synthesized compounds is critical to establishing the SAR.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [6]

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Protocol: Kinase Inhibition Assay (VEGFR-2) [6]

  • Assay Principle: A Human VEGFR-2 TK ELISA kit is utilized to measure the inhibitory activity of the compounds.

  • Procedure: The assay is performed according to the manufacturer's instructions, typically involving the incubation of the kinase, substrate, ATP, and test compound.

  • Detection: The phosphorylation of the substrate is quantified, usually through an antibody-based detection method.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Structure-Activity Relationships

Diagrams are powerful tools for summarizing complex SAR data and workflows.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Lead 4-Methyl-2-(methylthio)- 5-pyrimidinecarbonitrile Analogs Synthesized Analogs (C2 & C4 Modifications) Lead->Analogs Chemical Modification Bioassays In Vitro Assays (Cytotoxicity, Kinase Inhibition) Analogs->Bioassays SAR_Data Activity Data (IC50) Bioassays->SAR_Data SAR_Analysis Structure-Activity Relationship Analysis SAR_Data->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Features

Caption: Workflow for SAR studies of pyrimidinecarbonitrile derivatives.

SAR_Trends cluster_c2 C2-Position Modifications cluster_c4 C4-Position Modifications Core Pyrimidine-5-carbonitrile Core C2_NH_Aryl -NH-Aryl (Potent VEGFR-2 Inhibition) Core->C2_NH_Aryl C2_Morpholino -Morpholino (Moderate PI3K/mTOR Activity) Core->C2_Morpholino C2_Hydrazinyl -Hydrazinyl (Decreased PI3K/mTOR Activity) Core->C2_Hydrazinyl C4_Aryl -Aryl (e.g., Phenyl, Methoxyphenyl) (Enhanced Cytotoxicity & Kinase Inhibition) Core->C4_Aryl

Caption: Key SAR trends for pyrimidine-5-carbonitrile derivatives.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have revealed critical insights for the design of potent and selective therapeutic agents. The C2 and C4 positions of the pyrimidine ring are key handles for modulating biological activity. Specifically, the introduction of aryl amino groups at C2 and aryl moieties at C4 has proven to be a successful strategy for enhancing anticancer and kinase inhibitory activities.

Future research in this area should focus on:

  • Exploring a wider range of substituents at both the C2 and C4 positions to further refine the SAR.

  • Investigating modifications of the C5-carbonitrile group , which may influence planarity and electronic properties.

  • Utilizing computational modeling , such as 3D-QSAR and molecular docking, to gain a deeper understanding of the molecular interactions driving activity and to guide the design of new analogs.[8][9]

  • Evaluating lead compounds in more complex biological systems , including in vivo models, to assess their pharmacokinetic properties and therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge gained from SAR studies, the this compound scaffold holds significant promise for the development of next-generation therapeutics.

References

A Guide to the Reproducibility of Published Data for 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a critical analysis of the reproducibility of published experimental data for the heterocyclic compound 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuances of its synthesis and characterization, offering a framework for assessing data reliability and providing field-proven insights to navigate the challenges of experimental replication.

Introduction: The Imperative of Reproducibility in Chemical Science

This compound is a substituted pyrimidine, a class of compounds that forms the structural core of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2][3] As a versatile chemical intermediate, the reliability of its reported synthetic protocols and analytical data is paramount for its application in medicinal chemistry and materials science.

However, the challenge of reproducibility is a well-documented issue within the scientific community.[4] Studies and editorials have highlighted that even experienced chemists can encounter difficulties in precisely replicating published reaction yields, selectivity, and analytical data.[5][6] This "reproducibility crisis" can stem from incomplete experimental details, unconscious investigator bias, or subtle variations in reagents and conditions that are often omitted from publications.[5][7][8] This guide aims to address these challenges specifically for this compound, providing a comparative analysis of available data and robust, self-validating protocols to enhance experimental success.

Part 1: Synthesis – A Comparative Look at Methodologies

The synthesis of substituted pyrimidines often involves multi-component condensation reactions. While various routes exist for pyrimidine derivatives, a common and efficient method involves the cyclocondensation of a β-ketonitrile, an aldehyde or its equivalent, and a thiourea derivative.[9] For this compound, a prevalent synthetic strategy is the reaction involving S-methylisothiourea.

Analysis of Synthetic Variables

While the core reaction is established, reproducibility issues often arise from subtle variations in the experimental setup. Key parameters that can significantly influence the outcome include:

  • Purity of Reagents: The presence of impurities in starting materials can lead to side reactions and lower yields.

  • Solvent Choice and Purity: The polarity and purity of the solvent can affect reaction rates and solubility of intermediates.

  • Base and Temperature Control: The choice of base and precise temperature regulation are critical for controlling the reaction pathway and minimizing byproduct formation.

  • Reaction Time and Monitoring: Incomplete reactions are a common source of low yields. Proper monitoring, for instance by Thin-Layer Chromatography (TLC), is essential.[10][11]

Below is a detailed protocol for a representative synthesis, designed to be a self-validating system by including critical checkpoints and rationale.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles for pyrimidine synthesis.

Materials:

  • 2-cyano-3-oxobutyraldehyde dimethyl acetal (or a suitable equivalent β-dicarbonyl precursor)

  • S-Methylisothiourea sulfate

  • Sodium ethoxide (or another suitable base like potassium carbonate)[12]

  • Absolute Ethanol

  • Hydrochloric acid (for neutralization/precipitation)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1.0 eq) in absolute ethanol.

  • Base Addition: To this solution, carefully add a solution of sodium ethoxide (2.1 eq) in ethanol. Causality: The base is crucial for deprotonating the thiourea derivative and the active methylene compound, facilitating the condensation reaction.

  • Precursor Addition: Add 2-cyano-3-oxobutyraldehyde dimethyl acetal (1.0 eq) dropwise to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Causality: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion.

  • Reaction Monitoring (Trustworthiness Checkpoint): Monitor the reaction progress periodically using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot indicates the reaction is complete.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water and neutralize carefully with dilute hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified this compound.

Synthetic Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Isolation & Purification reagents Dissolve S-Methylisothiourea Sulfate in Ethanol base Add Sodium Ethoxide Solution reagents->base add_precursor Add β-dicarbonyl Precursor base->add_precursor reflux Reflux for 4-6 hours add_precursor->reflux monitor Monitor via TLC reflux->monitor evaporate Remove Solvent monitor->evaporate neutralize Neutralize & Precipitate evaporate->neutralize filtrate Filter Solid neutralize->filtrate purify Recrystallize filtrate->purify product Pure Product purify->product

Caption: A workflow diagram for the synthesis of this compound.

Part 2: Characterization Data – A Comparative Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques and physical property measurements. Discrepancies in reported data can often be traced back to instrumental variations, sample purity, or the conditions under which the analysis was performed.

Comparison of Published Physical and Spectroscopic Data
PropertyReported ValueSource/VendorNotes
Molecular Formula C₇H₇N₃SBLDpharm[13], ChemicalBook[14]Consistent across sources.
Molecular Weight 165.22 g/mol BLDpharm[13], ChemicalBook[14]Consistent across sources.
CAS Number 89079-62-9BLDpharm[13], ChemicalBook[14]A unique identifier, crucial for accurate compound identification.
Melting Point (°C) Not consistently reportedN/AMelting points for similar structures like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile are reported in the 232-242°C range.[15][16][17] Variations can indicate impurities.
¹H NMR (ppm) Data not specifically found for this exact molecule.N/AExpected signals: singlet for S-CH₃ (~2.6 ppm), singlet for ring-CH₃ (~2.5 ppm), and a singlet for the pyrimidine proton (~8.5-9.0 ppm). Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) will cause shifts.
IR (cm⁻¹) Data not specifically found for this exact molecule.N/AExpected characteristic peaks: C≡N stretch (~2220 cm⁻¹), C=N stretch (~1570-1620 cm⁻¹), and C-H stretches (~2800-3100 cm⁻¹).[2]
Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum to confirm the identity and assess the purity of the synthesized compound.

Materials:

  • Synthesized this compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube

  • NMR Spectrometer (e.g., 300 or 400 MHz)[18][19]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry, purified product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean vial. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability and accuracy.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

Characterization Workflow Diagram

G cluster_analysis Spectroscopic & Physical Analysis start Synthesized Crude Product purification Recrystallization start->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point purification->mp data_comp Compare Data with Literature Values nmr->data_comp ir->data_comp ms->data_comp mp->data_comp final Structurally Confirmed & Pure Compound data_comp->final

Caption: The logical workflow for the characterization and validation of the synthesized product.

Conclusion: Best Practices for Ensuring Reproducibility

The analysis of available data for this compound underscores a common challenge in chemistry: the scarcity of comprehensively reported and directly comparable experimental data. While the synthetic route is based on well-established principles, the lack of multiple, detailed public reports makes direct reproducibility assessment difficult.

To overcome these challenges and contribute to a more reproducible scientific record, researchers should adhere to the following principles:

  • Detailed Reporting: Protocols should be exhaustive, including the source and purity of reagents, specific reaction parameters (temperature, time), and detailed workup and purification procedures.[7]

  • Comprehensive Characterization: Publish all characterization data, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry. For NMR, always specify the solvent and instrument frequency.

  • Acknowledge Negative Results: Reporting failed attempts or difficulties in replication is as valuable as reporting successes, as it can highlight critical, yet non-obvious, variables.[8]

  • Cross-Validation: Whenever possible, use multiple analytical techniques to confirm the structure and purity of the target compound.

By embracing these practices, the scientific community can build a more robust and reliable foundation of chemical knowledge, ensuring that valuable compounds like this compound can be synthesized and utilized with confidence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.